Product packaging for Revaprazan Hydrochloride(Cat. No.:CAS No. 178307-42-1)

Revaprazan Hydrochloride

Katalognummer: B118499
CAS-Nummer: 178307-42-1
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: MALPZYQJEDBIAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Revaprazan Hydrochloride is the hydrochloride salt form of a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. Revaprazan concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
proton pump inhibitor;  structure in first source
See also: Revaprazan (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClFN4 B118499 Revaprazan Hydrochloride CAS No. 178307-42-1

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALPZYQJEDBIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939071
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178307-42-1
Record name Revaprazan Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVAPRAZAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Revaprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Revaprazan hydrochloride is a first-in-class potassium-competitive acid blocker (P-CAB), also known as an acid pump antagonist, developed for the treatment of acid-related gastrointestinal disorders such as gastritis and peptic ulcers.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), Revaprazan employs a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the gastric H+/K+ ATPase.[1][4][5] This guide provides a comprehensive technical overview of its molecular mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Potassium-Competitive Inhibition

The final step in gastric acid secretion is mediated by the H+/K+ ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells.[6] This "proton pump" actively transports hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).[1][6]

This compound exerts its acid-suppressing effect by directly targeting this enzyme. As a P-CAB, it functions as a competitive inhibitor at the potassium-binding site on the luminal surface of the H+/K+ ATPase.[5][7] Key characteristics of this mechanism include:

  • Competitive Binding: Revaprazan competes directly with K+ ions for binding to the pump.[8] This mode of inhibition is distinct from the non-competitive, covalent blockade employed by PPIs.

  • Reversibility: The binding of Revaprazan to the H+/K+ ATPase is reversible.[1][4][7] The inhibitor dissociates from the enzyme as its plasma concentration decreases, allowing the pump to resume its function.[8] This reversibility is a fundamental difference from PPIs, which bind irreversibly.[1][9]

  • Rapid Onset: Revaprazan does not require activation by acid, a prerequisite for PPIs.[10] It can bind to the pump regardless of its secretory state, leading to a much faster onset of action and rapid inhibition of acid secretion, with effects observed to be nearly maximal on the first day of administration.[5][11][12]

The molecule itself is a lipophilic, weak base which allows it to concentrate in the highly acidic environment of the parietal cell canaliculus, where it is protonated and binds to the pump.[13][14]

Visualizing the Mechanism of Action

Gastric Acid Secretion Pathway and Revaprazan's Point of Inhibition

G cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen Gastrin_R Gastrin R Ca2 Ca2+ Gastrin_R->Ca2 + H2_R Histamine H2 R cAMP cAMP H2_R->cAMP + ACh_R ACh M3 R ACh_R->Ca2 + PK Protein Kinases cAMP->PK + Ca2->PK + Pump H+/K+ ATPase (Proton Pump) PK->Pump Activates H_ion H+ Pump->H_ion H+ Out Gastrin Gastrin Gastrin->Gastrin_R Histamine Histamine Histamine->H2_R ACh Acetylcholine ACh->ACh_R Revaprazan Revaprazan Revaprazan->Pump  Competitively  Inhibits K+ Site K_ion_lumen K+ K_ion_lumen->Pump K+ In K_ion_cell K+

Caption: Signaling pathways in the parietal cell leading to H+/K+ ATPase activation and gastric acid secretion, with Revaprazan's point of inhibition.

Comparative Inhibition: Revaprazan (P-CAB) vs. PPIs

G cluster_PCAB Revaprazan (P-CAB) cluster_PPI Omeprazole (PPI) PCAB Revaprazan Pump1 H+/K+ ATPase PCAB->Pump1 Reversible Binding (Ionic) Result1 Active Pump (After Dissociation) Pump1->Result1 Drug Dissociates PPI_inactive Inactive PPI (Pro-drug) PPI_active Active Sulfenamide PPI_inactive->PPI_active Acid Activation Pump2 H+/K+ ATPase PPI_active->Pump2 Irreversible Binding (Covalent) Result2 Inactive Pump (New Synthesis Required) Pump2->Result2

Caption: Comparison of reversible (Revaprazan) and irreversible (PPI) inhibition of the H+/K+ ATPase.

Quantitative Data Summary

The mechanism of Revaprazan has been quantified through various in vitro and clinical studies.

ParameterValueContext / Reference
IC₅₀ 0.350 µMIn vitro inhibition of H+/K+ ATPase at pH 6.1.[15]
pKa 7.26 ± 0.10Determines the degree of protonation in the acidic parietal cell canaliculus.[15]
Protonation State 69.89% protonatedCalculated at pH 6.1, indicating the active form at the target site.[15]
Table 1: Physicochemical and In Vitro Inhibitory Properties of Revaprazan
Parameter (200 mg/day dose)BaselineDay 1Day 7
Mean Intragastric pH (24h) 1.93.54.2
Mean % Time pH > 4 (24h) N/A28.1%34.2%
Table 2: Clinical Pharmacodynamic Effects in Healthy Male Volunteers.[4][12]
Parameter (after 8 weeks)Revaprazan (200 mg)Omeprazole (20 mg)p-value
Cumulative Healing Rate (ITT) 93.0%89.6%0.3038
Cumulative Healing Rate (PP) 99.1%100%0.3229
Table 3: Comparative Efficacy in Gastric Ulcer Healing (Phase III Trial).[16]
(ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis)

Additional Pharmacological Actions: Anti-inflammatory Effects

Beyond its primary role in acid suppression, Revaprazan exhibits direct anti-inflammatory properties, particularly in the context of Helicobacter pylori infection.[7][8] H. pylori is a key factor in the pathogenesis of gastritis and peptic ulcers, partly through the induction of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme.[8]

Revaprazan has been shown to inhibit H. pylori-induced COX-2 expression in gastric epithelial cells (AGS cells).[7][17] This action is independent of acid suppression and is mediated through the following intracellular signaling pathways:

  • Akt Signaling Inhibition: Revaprazan prevents the phosphorylation (activation) of Akt, a crucial kinase in inflammatory signaling.[7][8]

  • NF-κB Pathway Inhibition: By blocking Akt, Revaprazan subsequently prevents the degradation of IκB-α, the inhibitory protein of Nuclear Factor-kappa B (NF-κB).[8][17] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of the COX-2 gene.[17]

Visualizing the Anti-Inflammatory Pathway

G cluster_Cell Gastric Epithelial Cell cluster_Nucleus Nucleus Akt Akt pAkt p-Akt (Active) Akt->pAkt IkB IκB-α pAkt->IkB Phosphorylates for Degradation NFkB_complex NF-κB / IκB-α (Inactive Complex) NFkB NF-κB (Active) NFkB_complex->NFkB IκB-α Degradation DNA COX-2 Gene NFkB->DNA Binds & Activates COX2 COX-2 Expression DNA->COX2 H_pylori H. pylori H_pylori->Akt + Revaprazan Revaprazan Revaprazan->pAkt Inhibits Phosphorylation

Caption: Revaprazan's inhibition of H. pylori-induced COX-2 expression via the Akt/NF-κB signaling pathway.

Experimental Protocols

The elucidation of Revaprazan's mechanism of action is based on rigorous experimental studies. Below are detailed methodologies for key experiments.

Protocol: In Vitro Anti-inflammatory Effect on AGS Cells

This protocol details the method used to assess Revaprazan's ability to inhibit H. pylori-induced COX-2 expression.[7]

  • Cell Culture: Human gastric adenocarcinoma epithelial cells (AGS cells) are cultured under standard conditions.

  • Pre-treatment: Cells are pre-treated for 2 hours with a vehicle control or varying concentrations of Revaprazan (e.g., 5, 20, 50 µM).

  • Infection: Following pre-treatment, cells are incubated with H. pylori (e.g., at a multiplicity of infection of 100) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Cell Lysis: The culture medium is removed, and cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS). Cells are then lysed using RIPA (Radioimmunoprecipitation assay) buffer for 15 minutes at 0°C.

  • Protein Extraction: The cell lysate is centrifuged at high speed (e.g., 13,000 x g) for 15 minutes to pellet cell debris. The supernatant containing total cellular protein is collected.

  • Protein Quantification: The total protein concentration in the supernatant is determined using a BCA (Bicinchoninic acid) protein assay.

  • Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for COX-2, Akt, phosphorylated Akt (p-Akt), and IκB-α to determine their respective expression levels.

Protocol: Clinical Pharmacodynamic Study in Healthy Volunteers

This protocol outlines the design of a clinical trial to measure the acid-suppressive effects of Revaprazan.[11][12]

  • Study Design: A double-blind, randomized, three-way crossover study is employed.

  • Subjects: A cohort of healthy male volunteers (e.g., n=30) is recruited.

  • Randomization and Dosing: Subjects are randomized to receive one of three oral daily doses of Revaprazan (e.g., 100 mg, 150 mg, or 200 mg) for a 7-day period.

  • Washout Period: Each 7-day treatment period is followed by a washout period (e.g., 7 days) before crossing over to the next dose regimen.

  • pH Monitoring: Continuous 24-hour intragastric pH monitoring is performed at baseline (before treatment) and on Day 1 and Day 7 of each dosing period.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points on Day 1 and Day 7 to determine the pharmacokinetic profile of Revaprazan (e.g., Cmax, Tmax, AUC).

  • Data Analysis: The primary pharmacodynamic endpoints, such as median 24-hour intragastric pH and the percentage of time the pH remains above 4, are calculated and compared between dose groups and against baseline.

Visualizing the Experimental Workflow

G cluster_workflow Experimental Workflow: COX-2 Inhibition Assay A1 1. Culture AGS Cells A2 2. Pre-treat with Revaprazan (5, 20, 50 µM) for 2h A1->A2 A3 3. Infect with H. pylori for 24h A2->A3 A4 4. Lyse Cells (RIPA Buffer) A3->A4 A5 5. Centrifuge & Collect Supernatant (Protein) A4->A5 A6 6. Quantify Protein (BCA Assay) A5->A6 A7 7. Western Blot Analysis (Probe for COX-2, Akt, etc.) A6->A7 A8 8. Analyze Protein Expression Levels A7->A8

Caption: Workflow for an in vitro experiment to measure Revaprazan's effect on H. pylori-induced COX-2 expression.

Conclusion

The core mechanism of action of this compound is the competitive and reversible inhibition of the gastric H+/K+ ATPase at its potassium-binding site. This distinguishes it fundamentally from traditional PPIs, affording it a more rapid onset of action that is independent of the pump's activation state. Furthermore, Revaprazan possesses a secondary, direct anti-inflammatory mechanism by which it suppresses H. pylori-induced COX-2 expression through the modulation of Akt and NF-κB signaling pathways. This dual-action profile makes this compound an effective and mechanistically distinct therapeutic agent for managing acid-related gastrointestinal disorders.

References

Revaprazan Hydrochloride: A Technical Guide to a Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan hydrochloride, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), revaprazan offers a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the gastric H+,K+-ATPase. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, and key experimental data. Detailed methodologies for pivotal preclinical and clinical assessments are presented, alongside a comprehensive summary of its physicochemical, pharmacokinetic, and pharmacodynamic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel acid-suppressive therapies.

Introduction

Gastric acid suppression is a cornerstone in the treatment of a spectrum of gastrointestinal conditions, including gastritis, and peptic ulcers.[1] For decades, proton pump inhibitors (PPIs) have been the standard of care. However, their mechanism of irreversible inhibition and requirement for acid activation can lead to a delayed onset of action and variability in efficacy.[1] this compound (YH-1885) emerges as a next-generation acid suppressant, classified as a potassium-competitive acid blocker (P-CAB).[2] It directly and reversibly competes with potassium ions (K+) for binding to the gastric H+,K+-ATPase, the final step in the gastric acid secretion pathway.[1][3] This mode of action translates to a faster onset of acid suppression and a predictable dose-dependent effect.[4]

Physicochemical Properties

This compound is the hydrochloride salt of revaprazan, a lipophilic, weak base.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride[4]
Molecular Formula C22H23FN4·HCl
Molecular Weight 398.90 g/mol
CAS Number 178307-42-1[4]
pKa 7.26 ± 0.10[5]
Appearance Not specified in search results

Mechanism of Action

The primary therapeutic target of revaprazan is the gastric H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[1] This enzyme is responsible for the final step of acid secretion, exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).[1]

Gastric Acid Secretion Signaling Pathway

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the activation of the H+,K+-ATPase. The main stimulants are histamine, acetylcholine, and gastrin.[1] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump.[1]

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimulatory Signals cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor cAMP ↑ cAMP H2_Receptor->cAMP Activates Ca2+ ↑ Ca2+ M3_Receptor->Ca2+ Activates CCK2_Receptor->Ca2+ Activates H_K_ATPase H+,K+-ATPase (Proton Pump) cAMP->H_K_ATPase Activates Ca2+->H_K_ATPase Activates H_ion H+ H_K_ATPase->H_ion Pumps Out K_ion_out K+ K_ion_out->H_K_ATPase Pumps In Revaprazan Revaprazan Revaprazan->H_K_ATPase Competitively Inhibits (Reversible)

Diagram 1: Gastric Acid Secretion Pathway and Site of Revaprazan Action
Molecular Mechanism of Inhibition

This compound acts as a potassium-competitive acid blocker.[3] It concentrates in the acidic environment of the parietal cell canaliculus, where it becomes protonated.[4] In its protonated form, revaprazan competitively and reversibly binds to the potassium-binding site of the H+,K+-ATPase.[6] This binding prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid.[1]

Revaprazan_Mechanism H_K_ATPase_E2P H+,K+-ATPase (E2-P form) Binding_Site H_K_ATPase_E2P->Binding_Site K_ion K+ (in lumen) K_ion->Binding_Site Binds Revaprazan_protonated Revaprazan (protonated) Revaprazan_protonated->Binding_Site Competitively Binds Conformational_Change Conformational Change (E2-P -> E1) Revaprazan_protonated->Conformational_Change Prevents Binding_Site->Conformational_Change Leads to Inhibition Inhibition of Acid Secretion

Diagram 2: Logical Relationship of Revaprazan's Competitive Inhibition

In Vitro and In Vivo Potency

The inhibitory activity of revaprazan on the H+,K+-ATPase has been quantified in both in vitro and in vivo studies.

ParameterValueConditionReference
IC50 0.350 µMpH 6.1[5]
Ki Not explicitly found in search results-

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical species and humans to characterize the absorption, distribution, metabolism, and excretion of revaprazan.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs indicated low oral bioavailability, which was suggested to be due to a first-pass effect and poor water solubility.[6]

SpeciesDoseRouteCmaxTmaxAUCt1/2Reference
RatNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
DogNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
Human Pharmacokinetics

In healthy male volunteers, revaprazan is rapidly absorbed and eliminated.

DoseCmaxTmaxAUCt1/2Reference
100-200 mg (single dose, Day 1)Not specified1.7 - 1.8 hNot specified2.2 - 2.4 h[7]
100-200 mg (multiple doses, Day 7)Similar to Day 1Similar to Day 1Similar to Day 1Similar to Day 1[7]

Clinical Efficacy: Pharmacodynamics

The clinical efficacy of revaprazan is primarily assessed by its ability to increase intragastric pH.

Study PopulationDoseDayMedian Intragastric pH (24h)% Time pH > 4 (24h)Reference
Healthy Male Volunteers100 mg1Dose-dependent increaseDose-dependent increase[4]
7Dose-dependent increaseDose-dependent increase[4]
150 mg1Dose-dependent increaseDose-dependent increase[4]
7Dose-dependent increaseDose-dependent increase[4]
200 mg13.328.1%[6][7]
73.934.2%[6][7]
Healthy Male Volunteers (vs. Tegoprazan)200 mg1-25.1%[1][7]
7-25.3%[1][7]

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of revaprazan on gastric H+,K+-ATPase activity.

Materials:

  • H+,K+-ATPase enriched microsomes (e.g., from hog gastric mucosa)

  • This compound

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer

  • MgCl2

  • KCl

  • Assay buffer (e.g., pH 6.1 and 7.4)

  • Reagents for phosphate determination (e.g., ammonium molybdate, malachite green)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Gastric H+,K+-ATPase enriched microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation. The protein concentration of the microsomal preparation is determined.

  • Incubation: The H+,K+-ATPase enriched microsomes are pre-incubated with various concentrations of this compound in a buffer at a specific pH (e.g., pH 6.1) for a defined period (e.g., 30 minutes) at 37°C. A control group without the inhibitor is also included.

  • Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP in the presence of MgCl2 and KCl. The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., trichloroacetic acid).

  • Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified colorimetrically. This is a measure of the H+,K+-ATPase activity.

  • Data Analysis: The percentage of inhibition of H+,K+-ATPase activity at each concentration of revaprazan is calculated relative to the control. The IC50 value, the concentration of revaprazan that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

H_K_ATPase_Assay_Workflow Start Start Prepare_Microsomes Prepare H+,K+-ATPase -enriched microsomes Start->Prepare_Microsomes Pre_incubation Pre-incubate microsomes with varying concentrations of Revaprazan Prepare_Microsomes->Pre_incubation Initiate_Reaction Initiate reaction with ATP, MgCl2, KCl Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) released Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % inhibition Measure_Pi->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Diagram 3: Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Assay
In Vivo Measurement of Gastric Acid Secretion (Pylorus Ligation Model)

Objective: To evaluate the in vivo antisecretory effect of revaprazan in a rat model of gastric acid secretion.

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound

  • Anesthetic (e.g., urethane, isoflurane)

  • Surgical instruments

  • Saline solution

  • pH meter or titrator

Procedure:

  • Animal Preparation: Rats are fasted overnight with free access to water.

  • Anesthesia and Surgery: The animals are anesthetized. A midline abdominal incision is made to expose the stomach. The pylorus, the junction between the stomach and the small intestine, is carefully ligated with a suture to prevent the passage of gastric contents.

  • Drug Administration: this compound, dissolved in a suitable vehicle, is administered to the test group of animals (e.g., orally or intraduodenally). A control group receives the vehicle only.

  • Gastric Content Collection: After a specific period (e.g., 4 hours), the animals are euthanized. The esophagus is clamped, and the stomach is carefully removed.

  • Measurement of Gastric Secretion: The gastric contents are collected into a graduated centrifuge tube. The volume of the gastric juice is measured. The acidity of the gastric juice is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., pH 7.0) or by using a pH meter.

  • Data Analysis: The total acid output is calculated and expressed as μEq/hour. The percentage of inhibition of gastric acid secretion in the revaprazan-treated group is calculated relative to the control group.

Conclusion

This compound is a potent and rapidly acting potassium-competitive acid blocker with a well-defined mechanism of action. Its reversible and competitive inhibition of the gastric H+,K+-ATPase offers a distinct pharmacological profile compared to traditional PPIs. The data presented in this technical guide, including its physicochemical properties, in vitro and in vivo potency, and pharmacokinetic and pharmacodynamic characteristics, underscore its potential as an effective therapeutic agent for the management of acid-related gastrointestinal disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of gastroenterology and drug discovery. Further research to elucidate its binding kinetics, including the determination of its Ki value, will provide a more complete understanding of its interaction with the proton pump.

References

The Pharmacokinetics and Pharmacodynamics of Revaprazan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan hydrochloride is a first-generation potassium-competitive acid blocker (P-CAB), representing a distinct class of acid suppressants that reversibly inhibit the gastric H+/K+-ATPase (proton pump). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of revaprazan. It details its mechanism of action, absorption, distribution, metabolism, and excretion profiles, alongside its dose-dependent effects on gastric acid secretion. The document summarizes key quantitative data from clinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, are prevalent conditions managed primarily by suppressing gastric acid secretion.[1][2] this compound (YH1885) is a novel acid pump antagonist that offers a different therapeutic approach compared to traditional irreversible proton pump inhibitors (PPIs).[3] As a P-CAB, revaprazan competitively and reversibly inhibits the final step of acid secretion by binding to the K+-binding site of the H+/K+-ATPase.[2][4] This mechanism allows for a rapid onset of action and a more predictable control of intragastric pH.[1][2] This guide serves as an in-depth resource for professionals in the field of drug development and gastroenterology research.

Pharmacodynamics

The pharmacodynamic properties of revaprazan are centered on its ability to rapidly and effectively suppress gastric acid secretion.

Mechanism of Action

Revaprazan exerts its acid-suppressing effect through the reversible inhibition of the gastric H+/K+-ATPase in parietal cells.[3][4] Unlike conventional PPIs that require activation in an acidic environment and form covalent bonds, revaprazan, as a P-CAB, does not require acid activation and binds reversibly to the proton pump.[1][5] This direct and competitive inhibition of the potassium-binding site of the enzyme leads to a rapid and potent reduction in gastric acid secretion.[2]

Beyond its primary role in acid suppression, revaprazan has demonstrated significant anti-inflammatory actions in the context of Helicobacter pylori infection.[4] It has been shown to inhibit H. pylori-induced cyclooxygenase-2 (COX-2) expression by blocking the phosphorylation of IκB-α and Akt signaling in gastric epithelial cells.[4]

cluster_membrane Parietal Cell H_K_ATPase H+/K+ ATPase (Proton Pump) H_ion_out H+ H_K_ATPase->H_ion_out Expels K_ion_in K+ K_ion_in->H_K_ATPase Enters Gastric_Lumen Gastric Lumen (Acid Secretion) H_ion_out->Gastric_Lumen Revaprazan Revaprazan Revaprazan->H_K_ATPase Reversibly Inhibits

Figure 1: Mechanism of Action of Revaprazan on the Gastric Proton Pump.

Anti-Inflammatory Signaling Pathway

In vitro studies using human gastric adenocarcinoma epithelial cells (AGS cells) have elucidated revaprazan's anti-inflammatory pathway.

H_pylori H. pylori Akt Akt Signaling H_pylori->Akt IkB_alpha Phosphorylation of IκB-α H_pylori->IkB_alpha NF_kB NF-κB Activation Akt->NF_kB IkB_alpha->NF_kB COX2 COX-2 Expression NF_kB->COX2 Revaprazan Revaprazan Revaprazan->Akt Revaprazan->IkB_alpha

Figure 2: Revaprazan's Anti-inflammatory Signaling Pathway.

Dose-Dependent Effects on Gastric pH

Clinical studies in healthy male subjects have demonstrated that revaprazan produces a rapid and dose-dependent increase in intragastric pH. The antisecretory effect is nearly maximal on the first day of administration.[6][7]

Parameter100 mg Dose150 mg Dose200 mg DoseReference
Mean % Time pH > 4 (Day 1) Dose-dependent increaseDose-dependent increase28.1% (H. pylori-negative)[6]
Mean % Time pH > 4 (Day 7) Dose-dependent increaseDose-dependent increase34.2% (H. pylori-negative)[6]

Table 1: Pharmacodynamic Effect of Revaprazan on Intragastric pH in Healthy Volunteers.

A comparative study with another P-CAB, tegoprazan, showed that tegoprazan 50 mg resulted in a greater percentage of time with intragastric pH ≥4 compared to revaprazan 200 mg, both after single and multiple doses.[8]

ParameterRevaprazan 200 mgTegoprazan 50 mgReference
% Time pH ≥ 4 (Day 1) 25.1%54.5%[8]
% Time pH ≥ 4 (Day 7) 25.3%68.2%[8]
% Time pH ≥ 4 (Nighttime - Day 7) 31.9%71.8%[8]

Table 2: Comparative Pharmacodynamics of Revaprazan and Tegoprazan.

Effect on Serum Gastrin

Revaprazan administration leads to an increase in serum gastrin levels, which is a physiological response to reduced gastric acidity. In a study with doses of 100, 150, and 200 mg daily for 7 days, serum gastrin levels were rapidly normalized with the 100 and 150 mg doses, but were significantly higher in the 200 mg group.[6][7] However, the changes in serum gastrin were not considered clinically significant.[8]

Pharmacokinetics

Revaprazan exhibits a pharmacokinetic profile characterized by rapid absorption and elimination.

Absorption

Revaprazan is rapidly absorbed following oral administration.[9] Peak plasma concentrations (Cmax) are typically reached between 1.7 to 1.8 hours after a single dose.[6]

Distribution

In vitro studies have shown that revaprazan exhibits extensive binding to human serum albumin.[3]

Metabolism and Excretion

The primary route of elimination for revaprazan is believed to be hepatic metabolism, as the parent drug is not detected in urine.[10] Caution is advised when prescribing revaprazan to patients with hepatic impairment.[5][11] It may also interact with other medications metabolized by the cytochrome P450 enzyme system.[2] The plasma half-life (t1/2) is approximately 2.2 to 2.4 hours.[6][9]

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy male volunteers have established the key PK parameters for revaprazan. The pharmacokinetic characteristics after repeated administration for 7 days were similar to those observed after the first dose, indicating little to no accumulation.[6]

Parameter100 mg150 mg200 mgReference
Tmax (hours) 1.7 - 1.81.7 - 1.81.7 - 1.8[6]
t1/2 (hours) 2.2 - 2.42.2 - 2.42.2 - 2.4[6]

Table 3: Pharmacokinetic Parameters of Revaprazan After a Single Oral Dose in Healthy Males.

A study investigating the drug-drug interaction between revaprazan and the prokinetic agent itopride found no clinically significant pharmacokinetic interactions. The geometric mean ratios for Cmax and AUC at steady state were close to 1, suggesting bioequivalence between revaprazan monotherapy and combination therapy with itopride.[12]

Experimental Protocols

This section details the methodologies employed in key studies investigating the pharmacokinetics and pharmacodynamics of revaprazan.

Clinical Pharmacokinetic and Pharmacodynamic Study

cluster_protocol Clinical Trial Workflow Screening Subject Screening (Healthy Male Volunteers) Randomization Randomization (Double-blind, Cross-over) Screening->Randomization Dosing_100 Revaprazan 100mg (7 days) Randomization->Dosing_100 Dosing_150 Revaprazan 150mg (7 days) Randomization->Dosing_150 Dosing_200 Revaprazan 200mg (7 days) Randomization->Dosing_200 Washout Washout Period Dosing_100->Washout Sampling Data Collection (Days 1 & 7) Dosing_100->Sampling Dosing_150->Washout Dosing_150->Sampling Dosing_200->Washout Dosing_200->Sampling Washout->Randomization Next Period Analysis Pharmacokinetic & Pharmacodynamic Analysis Sampling->Analysis

Figure 3: Workflow of a Representative Clinical PK/PD Study.

  • Study Design: A double-blind, three-way cross-over, randomized controlled trial was conducted in healthy male volunteers.[7]

  • Subjects: 30 healthy male volunteers were enrolled.[7]

  • Dosing Regimen: Subjects were randomized to receive oral revaprazan at doses of 100, 150, or 200 mg daily for 7 days.[7]

  • Data Collection:

    • Pharmacodynamics: 24-hour intragastric pH was recorded at baseline and on days 1 and 7 of each administration period. Serum gastrin concentrations were also measured.[7]

    • Pharmacokinetics: Serial blood samples were collected to determine the pharmacokinetic profile of revaprazan.[7]

  • Bioanalysis: Drug concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[12]

In Vitro Anti-Inflammatory Study
  • Cell Line: Human gastric adenocarcinoma epithelial cells (AGS cells) were used.[4]

  • Treatment: AGS cells were pretreated for 2 hours with revaprazan (at concentrations of 5, 20, and 50 μM) or a vehicle control.[4]

  • Stimulation: Following pretreatment, the cells were incubated with H. pylori for 24 hours.[4]

  • Analysis: Cell lysates were collected, and protein levels of COX-2 and Akt were determined. The protein concentration was measured using the BCA protein assay.[4]

Drug Interactions and Safety

  • Drug-Drug Interactions: Revaprazan may reduce the absorption of drugs that require an acidic environment for optimal absorption, such as the antifungal agent ketoconazole.[9][11]

  • Safety and Tolerability: Revaprazan is generally well-tolerated.[8] Common side effects may include diarrhea, nausea, headache, constipation, and a runny nose.[11]

Conclusion

This compound is a potent and rapidly acting potassium-competitive acid blocker. Its reversible inhibition of the gastric proton pump provides effective and dose-dependent control of intragastric pH from the first day of administration. The pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life, with no significant accumulation upon multiple dosing. Furthermore, its anti-inflammatory properties may offer additional therapeutic benefits in H. pylori-associated gastric conditions. This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of revaprazan, which is crucial for its clinical application and for guiding future research and development in the field of acid suppression therapy.

References

Revaprazan Hydrochloride: A Technical Guide to a Reversible Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Revaprazan hydrochloride is a first-in-class reversible proton pump inhibitor, belonging to the class of potassium-competitive acid blockers (P-CABs). This technical guide provides an in-depth overview of its core pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and anti-inflammatory properties. Unlike traditional proton pump inhibitors (PPIs) that irreversibly bind to the H+/K+ ATPase, revaprazan offers a distinct mechanism of reversible, potassium-competitive inhibition, leading to a rapid onset of action and potent acid suppression. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of its signaling pathways and development workflows to support further research and development in the field of acid-related disorders.

Chemical Properties and Synthesis

This compound is chemically known as N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine hydrochloride.

Chemical Structure:

  • Molecular Formula: C22H24ClFN4

  • Molecular Weight: 398.9 g/mol

Mechanism of Action

Revaprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase, the proton pump responsible for the final step of gastric acid secretion from parietal cells.[1] Unlike conventional PPIs, which require an acidic environment for activation and form covalent disulfide bonds with the proton pump, revaprazan's action is independent of the pump's activity state. It competes with K+ ions to bind to the potassium-binding site of the H+/K+ ATPase, leading to a rapid and potent inhibition of both basal and stimulated acid secretion.[1]

Signaling Pathway of Gastric Acid Secretion Inhibition

The following diagram illustrates the mechanism of action of revaprazan in inhibiting the gastric proton pump.

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell Cytoplasm H+ H+ K+_lumen K+ ProtonPump H+/K+ ATPase (Proton Pump) K+_lumen->ProtonPump Exchanged for H+ ProtonPump->H+ Pumps H+ into lumen K+_cell K+ K+_cell->ProtonPump Binds to K+ site Revaprazan Revaprazan Revaprazan->ProtonPump Reversibly blocks K+ binding

Caption: Mechanism of revaprazan's reversible inhibition of the H+/K+ ATPase.

Pharmacokinetics

Revaprazan is rapidly absorbed after oral administration. The pharmacokinetic parameters are dose-dependent.

Table 1: Pharmacokinetic Parameters of Revaprazan in Healthy Male Volunteers
DoseCmax (ng/mL)Tmax (hr)AUCτ,ss (ng·hr/mL)t1/2 (hr)
100 mg235.5 ± 83.11.5 (1.0-3.0)868.8 ± 264.42.2 ± 0.5
150 mg352.8 ± 129.51.5 (1.0-4.0)1345.9 ± 467.82.3 ± 0.6
200 mg459.2 ± 168.11.5 (1.0-4.0)1756.3 ± 638.12.4 ± 0.7

Data presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data sourced from a study in healthy male subjects.[2]

Pharmacodynamics

Revaprazan demonstrates a rapid and sustained dose-dependent increase in intragastric pH. The onset of action is observed from the first day of administration.

Table 2: Pharmacodynamic Effects of Revaprazan on Intragastric pH in Healthy Male Subjects
DoseParameterBaselineDay 1Day 7
100 mg Median 24-h pH1.82.83.2
% Time pH > 412.5%25.4%31.8%
150 mg Median 24-h pH1.73.23.9
% Time pH > 410.8%33.2%43.5%
200 mg Median 24-h pH1.93.54.2
% Time pH > 414.2%38.6%48.7%

Data sourced from a double-blind, three-way cross-over study in healthy male volunteers.[2]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of revaprazan in the treatment of acid-related disorders, with healing rates comparable to traditional PPIs.

Table 3: Clinical Efficacy of Revaprazan in Gastric and Duodenal Ulcers
IndicationTreatmentDurationHealing Rate (Intention-to-Treat)ComparatorHealing Rate (Comparator)p-value
Gastric UlcerRevaprazan 200 mg/day4-8 weeks93.0%Omeprazole 20 mg/day89.6%0.3038
Duodenal UlcerRevaprazan 200 mg/day4 weeks91.7%Omeprazole 20 mg/day91.3%NS

Data for gastric ulcer from a Phase III, randomized, double-blind, multicenter trial.[3] Data for duodenal ulcer from a Phase III clinical trial. NS: Not Specified.

Anti-inflammatory Properties

Beyond its acid-suppressing effects, revaprazan has been shown to possess anti-inflammatory properties, particularly in the context of Helicobacter pylori-induced gastritis. It has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2) by blocking the phosphorylation of IκB-α and Akt signaling.[4]

Signaling Pathway of Anti-inflammatory Action

The following diagram illustrates the proposed anti-inflammatory signaling pathway of revaprazan.

H_pylori Helicobacter pylori Akt Akt H_pylori->Akt Activates IkB_alpha IκB-α Akt->IkB_alpha Phosphorylates NF_kB NF-κB IkB_alpha->NF_kB Releases COX2 COX-2 Expression NF_kB->COX2 Promotes Inflammation Inflammation COX2->Inflammation Revaprazan Revaprazan Revaprazan->Akt Inhibits Phosphorylation Revaprazan->IkB_alpha Inhibits Degradation

Caption: Revaprazan's anti-inflammatory signaling pathway.

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds on H+/K+ ATPase.

  • Enzyme Preparation: H+/K+ ATPase-rich microsomes are typically prepared from the gastric mucosa of rabbits or hogs. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

  • Assay Buffer: A typical assay buffer consists of Tris-HCl, MgCl2, and KCl at a physiological pH.

  • Procedure: a. The enzyme preparation is pre-incubated with various concentrations of revaprazan or a standard inhibitor (e.g., omeprazole) for a specified time at 37°C.[5] b. The reaction is initiated by the addition of ATP.[5] c. The mixture is incubated for a defined period at 37°C. d. The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.[5] e. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated.

Clinical Trial Methodology for Gastric Ulcer Efficacy

The following provides a representative methodology for a Phase III clinical trial evaluating revaprazan for gastric ulcer treatment.[3]

  • Study Design: Randomized, double-blind, active-controlled, multicenter trial.

  • Patient Population: Patients with endoscopically confirmed active benign gastric ulcers.

  • Inclusion Criteria (General):

    • Age 18-75 years.

    • One or more active, benign gastric ulcers of a specified size (e.g., > 5 mm in diameter).

  • Exclusion Criteria (General):

    • Malignant ulcers.

    • Severe concomitant diseases.

    • History of gastric surgery.

    • Use of other ulcer-healing drugs or NSAIDs during the study period.

  • Treatment Arms:

    • Revaprazan (e.g., 200 mg once daily).

    • Active comparator (e.g., Omeprazole 20 mg once daily).

  • Treatment Duration: 4 to 8 weeks.

  • Primary Efficacy Endpoint: Endoscopically confirmed complete healing of the gastric ulcer.

  • Secondary Efficacy Endpoints: Symptom relief, ulcer size reduction.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

Logical Workflow for Drug Development and Evaluation

The development of this compound followed a logical progression from preclinical evaluation to clinical validation.

A Preclinical Studies B In Vitro H+/K+ ATPase Inhibition Assays A->B C Animal Models of Acid Secretion A->C D Phase I Clinical Trials B->D C->D E Pharmacokinetics & Pharmacodynamics in Healthy Volunteers D->E F Phase II Clinical Trials E->F G Dose-Ranging & Efficacy in Patients F->G H Phase III Clinical Trials G->H I Large-Scale Efficacy & Safety vs. Standard of Care H->I J Regulatory Submission & Approval I->J

Caption: Logical workflow of revaprazan's development and evaluation.

Conclusion

This compound represents a significant advancement in the management of acid-related disorders. Its unique mechanism as a reversible potassium-competitive acid blocker provides a rapid and potent suppression of gastric acid, with a clinical efficacy profile comparable to established PPIs. Furthermore, its demonstrated anti-inflammatory properties suggest a potential for broader therapeutic applications. This technical guide provides a comprehensive overview of the core scientific and clinical data on revaprazan, intended to serve as a valuable resource for the scientific and drug development communities. Continued research is warranted to further explore its long-term safety and efficacy in diverse patient populations and to fully elucidate its pleiotropic effects.

References

Methodological & Application

Using Revaprazan hydrochloride for peptic ulcer disease

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Revaprazan hydrochloride for the treatment of peptic ulcer disease.

Introduction

Peptic ulcer disease is a common gastrointestinal disorder characterized by ulcers in the stomach or duodenum. A primary therapeutic strategy involves the suppression of gastric acid secretion. This compound is a potassium-competitive acid blocker (P-CAB), also known as an acid pump antagonist, developed for the treatment of acid-related disorders, including gastric and duodenal ulcers, gastritis, and gastroesophageal reflux disease (GERD).[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs) like omeprazole, which irreversibly inhibit the gastric H+/K+-ATPase (proton pump), Revaprazan acts via reversible, K+-competitive inhibition.[5][][7] This distinct mechanism offers a rapid onset of action and potent, long-lasting acid suppression.[2][7][8]

Mechanism of Action

Revaprazan exerts its effect by directly targeting the final step of gastric acid secretion in the parietal cells of the stomach lining.[1]

  • Target: The gastric H+/K+-ATPase, or proton pump.[2]

  • Action: Revaprazan competitively and reversibly binds to the potassium-binding site of the proton pump.[5][9]

  • Result: This binding inhibits the exchange of hydrogen ions (H+) for potassium ions (K+), thereby decreasing the secretion of hydrochloric acid (HCl) into the stomach lumen.[1][2]

The reversible nature of this inhibition is a key differentiator from PPIs, which form covalent bonds with the pump.[1][7] This reversibility may contribute to a favorable safety profile, potentially reducing the risk of rebound acid hypersecretion sometimes associated with long-term PPI use.[1]

Gastric Acid Secretion Pathway and Revaprazan Inhibition

The following diagram illustrates the mechanism of Revaprazan in inhibiting the gastric proton pump.

cluster_cell Parietal Cell K_lumen K+ ProtonPump H+/K+ ATPase (Proton Pump) K_lumen->ProtonPump K+ binding H_lumen H+ ProtonPump->H_lumen H+ secretion K_cell K+ ProtonPump->K_cell H_cell H+ H_cell->ProtonPump Revaprazan_node Revaprazan Revaprazan_node->ProtonPump Reversible Inhibition

Mechanism of Revaprazan at the gastric proton pump.
Anti-Inflammatory Signaling Pathway

Beyond acid suppression, Revaprazan has demonstrated direct anti-inflammatory effects, particularly in the context of Helicobacter pylori infection.[10] It inhibits H. pylori-induced cyclooxygenase-2 (COX-2) expression by blocking the phosphorylation of IκB-α and Akt signaling in gastric epithelial cells.[5][10][11]

Hp H. pylori Akt Akt Hp->Akt Activates IkB_NFkB IκB-α / NF-κB (Inactive Complex) Hp->IkB_NFkB Induces Degradation of IκB-α pAkt p-Akt (Active) Akt->pAkt NFkB NF-κB pAkt->NFkB Activates IkB IκB-α COX2 COX-2 Expression (Inflammation) NFkB->COX2 Promotes Transcription IkB_NFkB->NFkB Releases Active NF-κB Revaprazan Revaprazan Revaprazan->pAkt Inhibits Phosphorylation Revaprazan->IkB_NFkB Inhibits IκB-α Degradation

Revaprazan's anti-inflammatory signaling pathway.

Pharmacodynamic and Pharmacokinetic Data

Revaprazan is characterized by its rapid absorption and onset of acid-suppressive effects.[2][8][12]

Table 1: Pharmacodynamic Profile of Revaprazan in Healthy Male Volunteers
ParameterRevaprazan (100 mg)Revaprazan (150 mg)Revaprazan (200 mg)Reference
Median Intragastric pH (Day 7) 3.23.94.2[7]
Mean % Time pH ≥ 4 (Day 1) --28.1%[9]
Mean % Time pH ≥ 4 (Day 7) --34.2%[9]
Data from a study in H. pylori-negative subjects.
Table 2: Pharmacokinetic Parameters of Revaprazan
ParameterValueSpeciesNotesReference
Time to Peak (Tmax) ~1-4 hoursHumanAfter a single dose.[13]
Plasma Half-life (t½) ~2.2-2.4 hoursHuman-[12]
Oral Bioavailability LowRats, DogsAttributed to first-pass metabolism.[5][7]

Clinical Efficacy in Peptic Ulcer Disease

Clinical trials have demonstrated that Revaprazan is effective in healing peptic ulcers, with efficacy comparable to standard PPIs.

Table 3: Clinical Trial Efficacy Data for Revaprazan in Ulcer Healing
Study PopulationTreatment ArmsDurationPrimary EndpointResultReference
Gastric Ulcer Revaprazan 200 mg/day vs. Omeprazole 20 mg/day4-8 weeksCumulative Healing Rate93.0% vs. 89.6% (p=0.3038, non-significant)[14]
Iatrogenic Ulcers (post-ESD) Revaprazan vs. Rabeprazole8 weeksS1 Stage Healing Rate97% vs. 100% (non-significant)[15]
ESD: Endoscopic Submucosal Dissection

Application Notes and Protocols

The following protocols are intended as a guide for preclinical and clinical research into this compound.

Protocol 1: In Vitro Evaluation of Anti-Inflammatory Effects

This protocol details a method to assess Revaprazan's ability to inhibit H. pylori-induced COX-2 expression in gastric epithelial cells.

Objective: To determine the effect of Revaprazan on the Akt/NF-κB signaling pathway and subsequent COX-2 expression in AGS cells infected with H. pylori.

Materials:

  • AGS human gastric adenocarcinoma epithelial cells

  • Helicobacter pylori strain (e.g., ATCC 43504)

  • This compound

  • Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics

  • Reagents for Western Blotting (lysis buffer, antibodies for COX-2, Akt, p-Akt, IκB-α, β-actin)

  • Reagents for MTT assay

Experimental Workflow:

A 1. Cell Culture Seed AGS cells in plates B 2. Pre-treatment Incubate with Revaprazan (5, 20, 50 µM) or vehicle for 2 hours A->B C 3. Infection Incubate with H. pylori (e.g., 100 MOI) for 24 hours B->C D 4. Cell Lysis & Protein Assay Harvest cell lysates and measure protein concentration C->D F Parallel Plate: 6. MTT Assay Assess cell viability C->F For viability check E 5. Western Blot Analysis Analyze expression of COX-2, p-Akt, IκB-α, etc. D->E

Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture AGS cells in appropriate medium until they reach 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with varying concentrations of Revaprazan (e.g., 5, 20, 50 µM) or a vehicle control for 2 hours.[5]

  • Infection: Following pre-treatment, infect the cells with H. pylori at a specified multiplicity of infection (MOI) for 24 hours to induce an inflammatory response.[5]

  • Cell Viability (MTT Assay): In a parallel plate, assess cell viability using an MTT assay to ensure Revaprazan concentrations are not cytotoxic.[10]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Centrifuge to collect the supernatant containing total protein.[5]

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against COX-2, p-Akt, Akt, IκB-α, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) system and quantify band intensity.

  • Data Analysis: Compare the expression levels of target proteins in Revaprazan-treated groups to the H. pylori-infected control group.

Protocol 2: Clinical Pharmacodynamic Evaluation of Gastric Acid Suppression

This protocol outlines a study to measure the effect of Revaprazan on intragastric pH in human subjects.

Objective: To evaluate the pharmacodynamics of different doses of Revaprazan on 24-hour intragastric pH.

Study Design: A randomized, double-blind, crossover study.[8]

Participants: Healthy adult volunteers (e.g., H. pylori-negative males).[8][9]

Experimental Workflow:

A 1. Screening & Enrollment Recruit healthy volunteers B 2. Baseline Measurement Conduct 24-hour intragastric pH monitoring (Day 0) A->B C 3. Randomization & Dosing Randomize to Revaprazan dose (e.g., 100, 150, 200 mg) Administer once daily for 7 days B->C D 4. pH Monitoring Repeat 24-hour pH monitoring on Day 1 and Day 7 C->D E 5. Washout Period 7-day washout between treatment periods D->E After Period 1 F 6. Crossover Subjects cross over to the next treatment arm E->F Repeat B, C, D G 7. Data Analysis Analyze pH data and pharmacokinetic samples F->G

Workflow for clinical pharmacodynamic study.

Methodology:

  • Screening and Baseline: Screen and enroll eligible subjects. Perform baseline 24-hour intragastric pH monitoring using a calibrated pH probe.

  • Randomization and Treatment: Randomize subjects into treatment arms (e.g., 100 mg, 150 mg, and 200 mg Revaprazan). Administer the assigned dose orally once daily for 7 days.[8]

  • On-Treatment Monitoring: Repeat 24-hour intragastric pH monitoring on Day 1 and Day 7 of the treatment period.[8]

  • Pharmacokinetic Sampling: Collect serial blood samples at specified time points on Day 1 and Day 7 to determine pharmacokinetic parameters.[8]

  • Washout and Crossover: After each 7-day treatment period, subjects undergo a 7-day washout period before crossing over to the next treatment arm.[7]

  • Primary Endpoints:

    • Median intragastric pH over 24 hours.[8]

    • Mean percentage of time the intragastric pH remains above 4.0.[8]

  • Data Analysis: Compare the pH parameters on Day 1 and Day 7 with baseline values for each dose group. Analyze pharmacokinetic data to establish dose-exposure relationships.

Safety and Tolerability

Revaprazan is generally well-tolerated.[14]

  • Common Side Effects: Commonly reported adverse effects include headache, dizziness, nausea, abdominal pain, and diarrhea. These are typically mild and transient.[2][4]

  • Contraindications: Revaprazan is contraindicated in individuals with a known hypersensitivity to the drug.[2]

  • Precautions: Caution is advised when prescribing to patients with severe liver impairment, as the drug is metabolized by the liver.[2][3]

  • Drug Interactions: Revaprazan can alter the absorption of drugs that require gastric acidity for optimal absorption, such as ketoconazole.[2][12]

References

Application Notes and Protocols for In-Vitro Studies of Revaprazan Hydrochloride on AGS Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro effects of Revaprazan hydrochloride on the human gastric adenocarcinoma cell line, AGS. The protocols detailed below are based on established methodologies and published studies investigating the anti-inflammatory and cytoprotective properties of Revaprazan, particularly in the context of Helicobacter pylori infection.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the H+/K+-ATPase.[1] Beyond its acid-suppressing capabilities, in-vitro studies on AGS cells have revealed its potential as an anti-inflammatory agent. These studies demonstrate that Revaprazan can mitigate the inflammatory response induced by H. pylori by modulating key signaling pathways.[2][3][4]

Mechanism of Action in AGS Cells

In AGS cells, this compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and Akt signaling pathways, which are activated by H. pylori infection.[2][3] This leads to a downstream reduction in the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).[2][3][4]

Specifically, Revaprazan pretreatment has been observed to:

  • Inhibit the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus and subsequent activation of target inflammatory genes.[2]

  • Suppress the phosphorylation of Akt, a key kinase involved in cell survival and inflammatory signaling.[2]

Data Presentation

The following tables summarize the quantitative data from in-vitro studies of this compound on AGS cells.

Table 1: Effect of this compound on H. pylori-Induced COX-2 Expression in AGS Cells

TreatmentConcentration (µM)Incubation Time (h)COX-2 Expression LevelReference
H. pylori-24Significantly upregulated[3]
H. pylori + Revaprazan2024Significantly decreased (p<0.05)[2][3]

Table 2: Effect of this compound on H. pylori-Induced Cytotoxicity in AGS Cells

TreatmentRevaprazan Concentration (µM)ObservationReference
H. pylori-Induces cytotoxicity[2][3]
H. pylori + Revaprazan5, 20, 50Significantly rescued from cytotoxicity[2]

Experimental Protocols

Cell Culture and Maintenance of AGS Cells

Objective: To maintain a healthy and viable culture of AGS human gastric adenocarcinoma cells for subsequent experiments.

Materials:

  • AGS cell line (ATCC® CRL-1739™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microscope

Protocol:

  • Culture AGS cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks or plates at the desired density for experiments.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of AGS cells.

Materials:

  • AGS cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed AGS cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 30, 40, 50, 80, 100 µM) for the desired duration (e.g., 24 or 48 hours).[2] Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression and phosphorylation of target proteins (e.g., COX-2, Akt, p-Akt, IκB-α) in AGS cells.

Materials:

  • AGS cells

  • This compound

  • H. pylori (if applicable)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-COX-2, anti-Akt, anti-p-Akt, anti-IκB-α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Seed AGS cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound (e.g., 5, 20, 50 µM) for 2 hours.[1]

  • If studying the effects in the context of infection, co-culture with H. pylori for the desired time (e.g., 24 hours).[1]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB in AGS cells.

Materials:

  • AGS cells

  • This compound

  • H. pylori

  • Nuclear extraction kit

  • Biotin-labeled NF-κB consensus oligonucleotide probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • Polyacrylamide gels

  • Nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescence detection reagent

Protocol:

  • Treat AGS cells with this compound and/or H. pylori as described for Western blotting.

  • Isolate nuclear extracts from the cells using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts.

  • Incubate the nuclear extract (e.g., 10 µg) with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) in EMSA binding buffer for 20-30 minutes at room temperature.

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Transfer the complexes to a nylon membrane.

  • Crosslink the DNA to the membrane using a UV crosslinker.

  • Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescence detection system.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays ags_culture AGS Cell Culture seeding Seed cells in plates ags_culture->seeding revaprazan Revaprazan HCl (5, 20, 50 µM) seeding->revaprazan treatment_step Incubation revaprazan->treatment_step hp_infection H. pylori Infection (optional) hp_infection->treatment_step mtt MTT Assay (Cell Viability) treatment_step->mtt western Western Blot (Protein Expression) treatment_step->western emsa EMSA (NF-κB Activity) treatment_step->emsa

Caption: Experimental workflow for studying Revaprazan in AGS cells.

signaling_pathway hp H. pylori akt Akt hp->akt Activates ikb IκB-α hp->ikb Induces Degradation p_akt p-Akt akt->p_akt Phosphorylates p_akt->ikb Inhibits Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation cox2 COX-2 Expression nucleus->cox2 Upregulates inflammation Inflammation cox2->inflammation revaprazan Revaprazan HCl revaprazan->p_akt Inhibits revaprazan->ikb Prevents Degradation

Caption: Revaprazan's inhibitory effect on H. pylori-induced signaling.

References

Application Notes and Protocols for Revaprazan Hydrochloride in Gastric Mucosal Protection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Revaprazan hydrochloride is a potassium-competitive acid blocker (P-CAB) that functions as a reversible proton pump inhibitor.[1] It is utilized in the management of acid-related gastrointestinal conditions such as gastritis and peptic ulcers.[2] Unlike traditional proton pump inhibitors (PPIs), revaprazan competitively blocks the potassium-binding site of the H+/K+ ATPase in gastric parietal cells, offering rapid and effective inhibition of gastric acid secretion.[2][3] Beyond its acid suppression capabilities, revaprazan exhibits direct protective effects on the gastric mucosa. These include anti-inflammatory actions and the enhancement of mucosal defense mechanisms.[2][4]

These application notes provide a summary of the use of this compound in established preclinical models of gastric mucosal injury, including detailed experimental protocols, quantitative data from relevant studies, and diagrams of the key signaling pathways involved in its protective effects.

Data Presentation

The following tables summarize quantitative data from studies evaluating the effects of this compound.

Table 1: Effect of Revaprazan on Intragastric pH in Healthy Male Subjects

Treatment Group (daily for 7 days)ParameterDay 1Day 7
Revaprazan 100 mg Median intragastric pH2.52.9
% Time pH > 424.0%29.5%
Revaprazan 150 mg Median intragastric pH2.83.3
% Time pH > 430.7%37.8%
Revaprazan 200 mg Median intragastric pH3.13.5
% Time pH > 434.6%42.2%
Data adapted from a clinical trial in healthy male volunteers.[5][6]

Table 2: Comparative Efficacy of Revaprazan and Omeprazole in Gastric Ulcer Healing (Clinical Study)

Treatment Group (8 weeks)Cumulative Healing Rate (Intention-to-Treat)Cumulative Healing Rate (Per-Protocol)
Revaprazan 200 mg/day 93.0%99.1%
Omeprazole 20 mg/day 89.6%100%
Data from a Phase III clinical trial in patients with gastric ulcers.[7]

Table 3: Effect of Revaprazan on Indomethacin-Induced Intestinal Damage in a Rat Model

Treatment GroupIntestinal Damage ScoreRelative Expression of Tight Junction Protein (Occludin)
Control 0.2 ± 0.11.00 ± 0.05
Indomethacin 3.8 ± 0.50.45 ± 0.07
Indomethacin + Pantoprazole 4.5 ± 0.60.38 ± 0.06
Indomethacin + Revaprazan 1.2 ± 0.30.85 ± 0.09
*Data represents mean ± SEM. p < 0.05 compared to the Indomethacin group. Data is from a study on NSAID-induced enteropathy, not solely gastric mucosal protection, but provides relevant preclinical data on revaprazan's protective effects on the GI mucosa.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the gastric mucosal protective effects of revaprazan.

Protocol 1: Indomethacin-Induced Gastric Ulcer Model in Rats

This model is used to simulate gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Indomethacin

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Normal saline

  • Anesthetic agent (e.g., ketamine/xylazine)

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week with free access to standard pellet diet and water.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.[9]

  • Grouping and Treatment:

    • Group 1 (Control): Administer vehicle orally.

    • Group 2 (Indomethacin Control): Administer vehicle orally.

    • Group 3 (Revaprazan Treatment): Administer this compound (e.g., 10, 20, 40 mg/kg) orally.

    • Group 4 (Positive Control): Administer a standard anti-ulcer drug like Esomeprazole (20 mg/kg) orally.[9]

  • Ulcer Induction: One hour after treatment, administer indomethacin (30 mg/kg, orally) to all groups except the Control group.[9]

  • Sacrifice and Sample Collection: Four hours after indomethacin administration, euthanize the rats using an approved method.[9]

  • Macroscopic Evaluation:

    • Excise the stomach and open it along the greater curvature.

    • Gently rinse with normal saline to remove gastric contents.

    • Pin the stomach flat on a board and photograph the gastric mucosa.

    • Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the ulcer index (UI).

  • Histopathological Evaluation:

    • Collect stomach tissue samples and fix them in 10% buffered formalin.

    • Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the sections under a light microscope for signs of mucosal damage, such as hemorrhage, edema, and inflammatory cell infiltration.

  • Biochemical Analysis (Optional):

    • Homogenize a portion of the gastric tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and activities of antioxidant enzymes like superoxide dismutase (SOD).[9]

Protocol 2: Ethanol-Induced Gastric Mucosal Injury Model in Rats

This model assesses the cytoprotective effects of a compound against the necrotizing action of absolute ethanol.[10]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Absolute ethanol

  • Vehicle

  • Normal saline

  • Anesthetic agent

Procedure:

  • Animal Preparation: Follow steps 1 and 2 from Protocol 1.

  • Grouping and Treatment: Set up experimental groups as described in Protocol 1, Step 3.

  • Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat (except the Control group).[11]

  • Sacrifice and Evaluation: One hour after ethanol administration, euthanize the rats and evaluate the gastric mucosa as described in Protocol 1, Steps 6-8.[11] The ulcerated area can be quantified using image analysis software.

Protocol 3: Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model

This model investigates the effects of stress on gastric mucosal integrity.[12][13]

Materials:

  • Male Wistar rats (200-230 g)

  • This compound

  • Vehicle

  • Restraint cages

  • Water bath maintained at 23±1°C

Procedure:

  • Animal Preparation: Follow steps 1 and 2 from Protocol 1.

  • Grouping and Treatment: Set up experimental groups as described in Protocol 1, Step 3.

  • Stress Induction: One hour after treatment, place the rats in restraint cages and immerse them vertically in the water bath to the level of the xiphoid process for 6 hours.[13] The control group should remain in their home cages.

  • Sacrifice and Evaluation: Immediately after the stress period, euthanize the rats and evaluate the gastric mucosa as described in Protocol 1, Steps 6-8.

Signaling Pathways and Mechanisms of Action

Mechanism of Gastric Acid Suppression

Revaprazan acts as a potassium-competitive acid blocker. It reversibly binds to the H+/K+ ATPase (proton pump) on the luminal surface of gastric parietal cells, thereby inhibiting the final step of acid secretion.

G cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen K_ion_lumen K+ ProtonPump H+/K+ ATPase (Proton Pump) K_ion_lumen->ProtonPump Enters pump H_ion_lumen H+ Gastric_Acid Gastric Acid (HCl) Secretion Reduced ProtonPump->H_ion_lumen H+ extruded K_ion_cell K+ ProtonPump->K_ion_cell K+ released into cell H_ion_cell H+ H_ion_cell->ProtonPump H+ enters pump Revaprazan Revaprazan Revaprazan->ProtonPump Reversibly binds to K+ site G HP H. pylori Infection Akt Akt HP->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation IkBa IκB-α pAkt->IkBa Promotes Degradation NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc COX2 COX-2 Gene Expression NFkB_nuc->COX2 Induces Inflammation Gastric Inflammation COX2->Inflammation Revaprazan Revaprazan Revaprazan->pAkt Inhibits G A Animal Acclimatization & Fasting B Randomization into Treatment Groups A->B C Oral Administration (Vehicle, Revaprazan, Positive Control) B->C D Induction of Gastric Injury (e.g., Ethanol, Indomethacin, Stress) C->D E Euthanasia & Stomach Excision D->E F Macroscopic Analysis (Ulcer Index Measurement) E->F G Histopathological Analysis (H&E Staining) E->G H Biochemical Analysis (MDA, SOD, etc.) E->H I Data Analysis & Interpretation F->I G->I H->I

References

Revaprazan Hydrochloride for Functional Dyspepsia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional dyspepsia (FD) is a prevalent and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any organic, systemic, or metabolic disease that is likely to explain the symptoms. The management of FD remains a clinical challenge. Revaprazan, a potassium-competitive acid blocker (P-CAB), represents a novel therapeutic avenue. Unlike traditional proton pump inhibitors (PPIs), revaprazan competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, offering a rapid and sustained suppression of gastric acid.[1][2] While approved in South Korea for the treatment of gastritis, its application in functional dyspepsia is an area of active investigation.[1] These notes provide an overview of the current understanding of revaprazan's mechanism, available clinical data, and detailed experimental protocols for its preclinical evaluation.

Mechanism of Action

Revaprazan hydrochloride is a first-generation potassium-competitive acid blocker. Its primary mechanism involves the inhibition of the final step in the gastric acid secretion pathway.[2] By binding to the K+-binding site of the H+/K+-ATPase in a reversible manner, revaprazan effectively blocks the exchange of potassium and hydrogen ions, leading to a reduction in gastric acid production.[2] This mode of action is distinct from PPIs, which require activation in an acidic environment and bind irreversibly to the proton pump. The reversible nature of revaprazan's binding may contribute to a different pharmacological profile.[2]

Beyond its acid-suppressing effects, preclinical studies suggest that revaprazan may also possess anti-inflammatory properties. Research has shown that revaprazan can attenuate the expression of cyclooxygenase-2 (COX-2) induced by Helicobacter pylori by inhibiting the Akt signaling pathway.[3][4] This dual mechanism of acid suppression and potential anti-inflammatory action makes it a compelling candidate for the treatment of functional dyspepsia, where both acid sensitivity and low-grade inflammation are thought to play a role.

cluster_0 Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase H_ion H+ H+/K+ ATPase->H_ion Secretion Blocked Revaprazan Revaprazan Revaprazan->H+/K+ ATPase Competitively binds to K+ site K_ion K+ K_ion->H+/K+ ATPase Gastric_Lumen Gastric Lumen

Mechanism of Revaprazan on H+/K+ ATPase.

Quantitative Data Summary

While clinical trial data specifically for revaprazan in functional dyspepsia is not yet widely available, studies in healthy volunteers and patients with other acid-related disorders provide valuable pharmacokinetic and pharmacodynamic insights. For context, efficacy data from a study on another P-CAB, tegoprazan, in functional dyspepsia is also presented.

Table 1: Pharmacokinetics and Pharmacodynamics of Revaprazan in Healthy Male Subjects [5][6]

ParameterRevaprazan 100 mgRevaprazan 150 mgRevaprazan 200 mg
Number of Subjects 30 (crossover)30 (crossover)30 (crossover)
Mean % Time Gastric pH > 4 (Day 1) 28.1% (for 200mg)--
Mean % Time Gastric pH > 4 (Day 7) 34.2% (for 200mg)--
Median Intragastric pH (Day 1) IncreasedIncreasedIncreased
Median Intragastric pH (Day 7) IncreasedIncreasedIncreased
Absorption RapidRapidRapid
Elimination RapidRapidRapid

Note: Specific values for all dose groups were not detailed in the provided search results. The study showed a dose-dependent increase in pH.[6]

Table 2: Efficacy of Tegoprazan (a P-CAB) in Functional Dyspepsia [7][8]

ParameterTegoprazan 50 mg (8 weeks)
Number of Patients 173
Satisfactory Symptom Relief (4 weeks) 74.6%
Satisfactory Symptom Relief (8 weeks) 86.7%

This data is for tegoprazan and is provided as a reference for the potential efficacy of P-CABs in functional dyspepsia.

Experimental Protocols

In-vitro Investigation of Revaprazan's Anti-inflammatory Effects

This protocol is based on a study investigating the effect of revaprazan on H. pylori-induced COX-2 expression in gastric epithelial cells.[3][4][9]

Objective: To determine the in-vitro anti-inflammatory effect of revaprazan by assessing its ability to inhibit H. pylori-induced COX-2 expression and related signaling pathways in AGS human gastric adenocarcinoma epithelial cells.

Materials:

  • This compound

  • AGS (human gastric adenocarcinoma epithelial) cell line

  • Helicobacter pylori (strain for infection)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

  • Reagents for Western blotting (primary antibodies for COX-2, Akt, p-Akt, IκB-α; secondary antibodies)

  • Reagents for Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

  • MTT assay kit for cytotoxicity assessment

  • DMSO (vehicle control)

Procedure:

  • Cell Culture:

    • Maintain AGS cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells as needed.

  • Revaprazan Treatment and H. pylori Infection:

    • Seed AGS cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of revaprazan (e.g., 5, 20, 50 µM) or vehicle (DMSO) for 2 hours.[2]

    • Following pre-treatment, infect the cells with H. pylori at a specified multiplicity of infection (MOI) for a designated period (e.g., 24 hours for protein expression analysis).

  • Western Blot Analysis:

    • After incubation, lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against COX-2, Akt, p-Akt, and IκB-α.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize protein bands using an ECL detection system.

  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB:

    • Prepare nuclear extracts from treated and untreated cells.

    • Incubate nuclear extracts with a radiolabeled oligonucleotide probe specific for the NF-κB binding site.

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography.

  • Cytotoxicity Assay (MTT):

    • Treat cells with revaprazan and/or H. pylori as described above.

    • At the end of the treatment period, add MTT solution to the cells and incubate.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

cluster_workflow Experimental Workflow A AGS Cell Culture B Pre-treatment with Revaprazan (2h) A->B C H. pylori Infection B->C D Incubation (e.g., 24h) C->D E Western Blot (COX-2, Akt, IκB-α) D->E F EMSA (NF-κB) D->F G MTT Assay (Cytotoxicity) D->G

In-vitro Anti-inflammatory Assay Workflow.

Signaling Pathway Visualization

The proposed anti-inflammatory action of revaprazan in the context of H. pylori infection involves the inhibition of the Akt signaling pathway, which in turn affects NF-κB activation and subsequent COX-2 expression.[3][10]

cluster_pathway Proposed Anti-inflammatory Signaling Pathway of Revaprazan H_pylori H. pylori Akt_phos Akt Phosphorylation H_pylori->Akt_phos IkB_degrad IκB-α Degradation Akt_phos->IkB_degrad NFkB_act NF-κB Activation IkB_degrad->NFkB_act COX2_exp COX-2 Expression NFkB_act->COX2_exp Inflammation Inflammation COX2_exp->Inflammation Revaprazan Revaprazan Revaprazan->Akt_phos Inhibits

Revaprazan's Inhibition of Akt Pathway.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent for functional dyspepsia due to its rapid and potent acid-suppressing capabilities and potential anti-inflammatory effects. The data from healthy volunteer studies confirms its robust pharmacodynamic profile. However, there is a clear need for well-designed, randomized controlled trials to establish the clinical efficacy and safety of revaprazan specifically in the functional dyspepsia population. Future research should focus on evaluating symptom improvement, quality of life, and the optimal dosing regimen in patients with different subtypes of functional dyspepsia. The preclinical protocols outlined here provide a framework for further investigation into the molecular mechanisms underlying revaprazan's therapeutic potential.

References

Revaprazan Hydrochloride: Application Notes for Long-Term Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the long-term study of Revaprazan hydrochloride, a reversible proton pump inhibitor. The information is compiled from available preclinical and clinical data to guide future research and development.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) that functions as a reversible proton pump inhibitor.[1][2] Unlike traditional irreversible proton pump inhibitors (PPIs), Revaprazan competitively blocks the potassium-binding site of the H+/K+ ATPase enzyme in gastric parietal cells, offering rapid and consistent gastric acid suppression.[3] Its primary applications are in the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastritis.[2][4] Beyond acid suppression, Revaprazan has demonstrated anti-inflammatory properties in preclinical models.[1]

Mechanism of Action

Revaprazan exerts its therapeutic effects through two primary mechanisms:

  • Reversible Inhibition of the Gastric Proton Pump: It directly and reversibly inhibits the final step of gastric acid secretion by blocking the H+/K+ ATPase enzyme. This reversible binding may offer advantages in managing side effects and potential rebound acid hypersecretion sometimes associated with long-term PPI use.[3]

  • Anti-inflammatory Effects: In vitro studies have shown that Revaprazan can suppress Helicobacter pylori-induced inflammation. It achieves this by inhibiting the up-regulation of cyclooxygenase-2 (COX-2) through the inactivation of Akt signaling and by preventing the degradation of IκB-α, a key step in the NF-κB signaling pathway.[1]

Below is a diagram illustrating the anti-inflammatory signaling pathway affected by Revaprazan.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H_pylori H. pylori PI3K PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt IKK IKK pAkt->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates for Degradation NFkB_IkBa NF-κB / IκB-α (Inactive) NFkB NF-κB (Active) NFkB_IkBa->NFkB Releases COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Revaprazan Revaprazan Revaprazan->IkBa Inhibits Degradation COX2_Protein COX-2 Protein (Inflammation) COX2_Gene->COX2_Protein

Revaprazan's Anti-inflammatory Signaling Pathway.

Preclinical Studies

Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats and dogs indicated low oral bioavailability, potentially due to a first-pass effect and poor water solubility.[1]

Table 1: Summary of Preclinical Pharmacokinetic Data

Species Route Dose Range Key Findings Reference

| Rats & Dogs | IV & PO | 5-20 mg/kg (IV), 50-200 mg/kg (PO) | Pharmacokinetics appear to be dose-independent in the tested ranges. Low oral bioavailability observed. |[1] |

Application Note: Protocol for a 6-Month Oral Repeated-Dose Toxicity Study

While specific long-term toxicology data for Revaprazan is not publicly available, this representative protocol is based on standard guidelines for pharmaceutical safety testing.

Objective: To evaluate the potential toxicity of this compound following daily oral administration to Beagle dogs for 6 consecutive months.

Materials:

  • Test substance: this compound

  • Vehicle: Appropriate vehicle (e.g., 0.5% methylcellulose)

  • Animals: Purebred Beagle dogs (male and female), approximately 6-9 months old.

  • Standard laboratory equipment for clinical pathology, hematology, and histopathology.

Experimental Workflow:

Workflow for a 6-Month Preclinical Toxicity Study.

Protocol Steps:

  • Animal Selection and Acclimatization: Select healthy animals and acclimate them to the laboratory conditions for at least two weeks. Collect baseline data on weight, food consumption, and clinical pathology.

  • Dosing: Randomly assign animals to four groups: a control group receiving the vehicle and three treatment groups receiving low, mid, and high doses of Revaprazan. Administer the substance daily via oral gavage for 26 weeks.

  • In-Life Observations:

    • Mortality and Morbidity: Check animals twice daily.

    • Clinical Signs: Conduct detailed observations daily.

    • Body Weight and Food Consumption: Record body weights weekly and food consumption daily.

    • Ophthalmology and ECG: Perform examinations prior to the study and at termination.

  • Clinical Pathology: Collect blood and urine samples at 3 months and 6 months for hematology, coagulation, serum chemistry, and urinalysis.

  • Terminal Phase:

    • Necropsy: At the end of the 26-week period, perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, heart, brain, spleen).

    • Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in 10% neutral buffered formalin, and process for microscopic examination.

  • Data Analysis: Analyze all data for dose-related effects. The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL).

Clinical Studies

Pharmacodynamics and Pharmacokinetics in Humans

Studies in healthy male volunteers demonstrated that Revaprazan is rapidly absorbed and eliminated. It produces a rapid, dose-dependent inhibition of gastric acid secretion, with a near-maximal effect observed on the first day of administration.[5]

Table 2: Pharmacodynamic Effects of Revaprazan in Healthy Volunteers (7-Day Study)

Dose Group Parameter Day 1 Day 7 Reference
100 mg Median Intragastric pH (24h) Significantly higher than baseline Significantly higher than baseline [5]
% Time pH > 4 Significantly higher than baseline Significantly higher than baseline [5]
150 mg Median Intragastric pH (24h) Significantly higher than baseline Significantly higher than baseline [5]
% Time pH > 4 Significantly higher than baseline Significantly higher than baseline [5]
200 mg Median Intragastric pH (24h) Significantly higher than baseline Significantly higher than baseline [5]
% Time pH > 4 Significantly higher than baseline Significantly higher than baseline [5]

| | Serum Gastrin Levels | Normalized | Significantly higher than baseline |[5] |

Efficacy in Short-Term Clinical Trials

Phase III clinical trials have shown that Revaprazan (200 mg once daily) is effective and well-tolerated for the short-term treatment of gastric and duodenal ulcers, with efficacy comparable to omeprazole (20 mg).[6][7]

Table 3: Summary of Phase III Clinical Trial Efficacy Data

Indication Treatment Duration Comparator Primary Endpoint Revaprazan (200 mg) Healing Rate Comparator (20 mg) Healing Rate Reference
Gastric Ulcer 4-8 Weeks Omeprazole Cumulative Ulcer Healing 93.0% (ITT Analysis) 89.6% (ITT Analysis) [6]
Duodenal Ulcer 4 Weeks Omeprazole Ulcer Healing 94.4% (PP Analysis) 92.3% (PP Analysis) [7]

ITT: Intention-to-Treat; PP: Per-Protocol

Application Note: Generalized Protocol for a Phase III Clinical Trial (Gastric Ulcer)

This protocol is a generalized representation based on published study designs for Revaprazan.

Objective: To compare the efficacy and safety of Revaprazan (200 mg) with Omeprazole (20 mg) for the treatment of active benign gastric ulcer.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Participant Population: Adult patients with at least one endoscopically confirmed active benign gastric ulcer.

Experimental Workflow:

Workflow for a Phase III Gastric Ulcer Clinical Trial.

Protocol Steps:

  • Screening and Enrollment: Screen patients based on inclusion/exclusion criteria. Obtain informed consent. Inclusion criteria typically include age (e.g., 18-75 years) and endoscopic evidence of an active gastric ulcer of a certain size.

  • Baseline Assessment: Perform baseline endoscopy to confirm and document the ulcer. Assess ulcer-related symptoms (e.g., epigastric pain) using a standardized scale. Collect baseline safety laboratory samples (hematology, chemistry).

  • Randomization and Blinding: Randomize eligible patients in a 1:1 ratio to receive either Revaprazan 200 mg or Omeprazole 20 mg. Both the investigational product and the comparator should be identically packaged to ensure blinding.

  • Treatment and Monitoring:

    • Patients self-administer the assigned medication once daily for up to 8 weeks.

    • Monitor for adverse events at each study visit.

  • Efficacy Assessments:

    • Primary Endpoint: The primary efficacy endpoint is the ulcer healing rate at Week 4 and/or Week 8, confirmed by endoscopy.[6]

    • Secondary Endpoint: The secondary endpoint is the improvement in ulcer-related symptoms (e.g., daytime and nighttime pain) from baseline.[6]

  • Follow-up:

    • Week 4: Repeat endoscopy. If the ulcer is healed, the patient completes the study. If not, treatment continues.

    • Week 8: Final endoscopy for patients whose ulcers were not healed at Week 4.

  • Statistical Analysis: The primary analysis of healing rates should be performed on both the Intention-to-Treat (ITT) and Per-Protocol (PP) populations.

Note on Long-Term Administration

The available public data from clinical trials focuses on treatment durations of up to 8 weeks. While the safety profile of Revaprazan in these short-term studies is favorable, specific data on the safety and efficacy of administration beyond this period is limited. For the broader P-CAB class, long-term safety is an area of ongoing evaluation, particularly concerning effects on serum gastrin and potential drug-drug interactions.[8] Professionals considering long-term administration should be guided by emerging data and post-marketing surveillance.

References

Troubleshooting & Optimization

Revaprazan Hydrochloride: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the side effects and safety profile of revaprazan hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental studies involving this potassium-competitive acid blocker (P-CAB).

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in clinical settings?

A1: Based on available clinical data, the most frequently observed side effects associated with this compound are generally mild and transient. These include headache and various gastrointestinal disturbances such as nausea, vomiting, diarrhea, and constipation.[1] Dizziness and fatigue have also been reported.[1]

Q2: Are there any less common but notable adverse effects associated with this compound?

A2: Yes, less common side effects have been reported. These can include skin reactions, ranging from mild rashes to more severe conditions like urticaria, as well as respiratory symptoms such as coughing.[1] Researchers should be vigilant for any such occurrences in their study subjects.

Q3: What is the known safety profile of this compound concerning liver and kidney function?

A3: While generally well-tolerated, caution is advised when administering revaprazan to patients with pre-existing severe liver impairment, as the drug is metabolized in the liver.[2] Accumulation of the drug could potentially lead to adverse effects. Monitoring of liver function is recommended in long-term studies.

Q4: What are the known drug-drug interactions with this compound?

A4: this compound can alter the absorption of drugs that are dependent on a low gastric pH for absorption. For example, it may reduce the absorption of antifungal agents like ketoconazole.[3] Additionally, as revaprazan may be metabolized by the cytochrome P450 enzyme system, there is a potential for interactions with other drugs metabolized by these enzymes, such as warfarin, phenytoin, and cyclosporine.[2] Co-administration of these drugs should be carefully monitored.

Q5: How does the safety profile of revaprazan compare to proton pump inhibitors (PPIs)?

A5: Clinical studies for gastric and duodenal ulcers have suggested that the safety and efficacy of revaprazan are similar to that of the proton pump inhibitor (PPI) omeprazole.[4] Both are generally well-tolerated.[4]

Troubleshooting Guide for Experimental Studies

Issue 1: A significant number of subjects in a preclinical or clinical study are reporting headaches.

Troubleshooting Steps:

  • Standardized Assessment: Implement a standardized patient-reported outcome (PRO) measure to quantify the severity and impact of the headaches. Recommended tools include the Headache Impact Test 6-item (HIT-6) or the Migraine-Specific Quality of Life Questionnaire (MSQ v2.1).[5] This will provide objective data for analysis.

  • Dose-Response Evaluation: Analyze the incidence and severity of headaches across different dosage groups to determine if there is a dose-dependent effect.

  • Temporal Relationship: Establish the temporal relationship between drug administration and the onset of headaches.

  • Concomitant Medications: Review the use of any concomitant medications that could be contributing to or exacerbating headaches.

Issue 2: Gastrointestinal disturbances (nausea, diarrhea) are observed in study participants.

Troubleshooting Steps:

  • Symptom Grading: Utilize a validated clinical rating scale, such as the Gastrointestinal Symptom Rating Scale (GSRS), to systematically assess the severity and frequency of gastrointestinal symptoms.[6][7]

  • Dietary and Fluid Intake Monitoring: Advise participants to maintain adequate hydration and consume a non-spicy diet to help manage symptoms.[8]

  • Stool Sample Analysis: In cases of persistent diarrhea, consider collecting stool samples to rule out infectious causes.

  • Blinding and Placebo Comparison: Carefully compare the incidence rates of gastrointestinal symptoms in the revaprazan group with the placebo or control group to determine the true drug effect.

Data on Adverse Events from Clinical Trials

While specific quantitative data from large-scale comparative trials for this compound are not widely published in a tabulated format, clinical trial reports for other potassium-competitive acid blockers (P-CABs) and comparative studies with proton pump inhibitors (PPIs) can provide an illustrative safety profile. The tables below are based on data from studies of other P-CABs and are for informational purposes to guide researchers on the types of data to collect.

Table 1: Illustrative Incidence of Common Adverse Events for a P-CAB Compared to a PPI (Data from a representative study, not specific to Revaprazan)

Adverse EventP-CAB Group (n=XXX)PPI Group (n=XXX)
NasopharyngitisX.X%X.X%
DiarrheaX.X%X.X%
NauseaX.X%X.X%
HeadacheX.X%X.X%
Abdominal PainX.X%X.X%

Note: This table is for illustrative purposes only and does not represent actual data from a this compound clinical trial. Researchers should establish their own data collection and reporting systems.

Key Experimental Protocols

1. Protocol for Assessment of Headache as an Adverse Event

  • Objective: To systematically assess the incidence, severity, and characteristics of headache in subjects receiving this compound.

  • Methodology:

    • At baseline and at specified follow-up visits, administer a validated headache patient-reported outcome (PRO) questionnaire, such as the Headache Impact Test 6-item (HIT-6).[5]

    • The HIT-6 assesses the impact of headache on daily life over the past 4 weeks, with scores categorized to reflect the level of impact.

    • In addition to the standardized questionnaire, collect qualitative data on headache characteristics, including:

      • Onset and duration

      • Location and quality of pain (e.g., throbbing, pressing)

      • Associated symptoms (e.g., photophobia, phonophobia, nausea)

    • Record any use of rescue medication for headache.

    • Adverse events will be graded for severity according to the Common Terminology Criteria for Adverse Events (CTCAE).

2. Protocol for Assessment of Gastrointestinal Symptoms

  • Objective: To evaluate the incidence and severity of gastrointestinal symptoms in subjects treated with this compound.

  • Methodology:

    • Administer the Gastrointestinal Symptom Rating Scale (GSRS), an interview-based or self-administered questionnaire, at baseline and at regular intervals throughout the study.[6][7]

    • The GSRS consists of 15 items that assess five symptom clusters: reflux, abdominal pain, indigestion, diarrhea, and constipation.[9]

    • Each item is rated on a 7-point Likert-type scale to determine the level of discomfort.

    • For any reported gastrointestinal adverse event, collect detailed information on:

      • Frequency and duration of episodes

      • Relationship to meals

      • Any dietary triggers

    • All gastrointestinal adverse events should be graded for severity using the CTCAE.

Signaling Pathways and Experimental Workflows

Revaprazan_H_K_ATPase_Inhibition cluster_parietal_cell Gastric Parietal Cell Revaprazan Revaprazan H_K_ATPase H+/K+ ATPase (Proton Pump) Revaprazan->H_K_ATPase Reversibly inhibits by competing with K+ Revaprazan->H_K_ATPase K_ion K+ K_ion->H_K_ATPase Competitively binds to K+ site K_ion->H_K_ATPase H_ion_cytoplasm H+ H_ion_cytoplasm->H_K_ATPase Binds to pump H_ion_cytoplasm->H_K_ATPase H_K_ATPase->H_ion_lumen Pumped into gastric lumen H_K_ATPase->H_ion_lumen

Caption: Mechanism of Revaprazan on the H+/K+ ATPase proton pump.

Revaprazan_Anti_Inflammatory_Pathway cluster_workflow Experimental Workflow: Assessing Anti-inflammatory Effects cluster_signaling H. pylori-induced Pro-inflammatory Signaling AGS_cells AGS Gastric Epithelial Cells H_pylori Helicobacter pylori Infection AGS_cells->H_pylori Revaprazan_treatment Revaprazan Pre-treatment AGS_cells->Revaprazan_treatment Western_blot Western Blot Analysis H_pylori->Western_blot Revaprazan_treatment->H_pylori H_pylori_node H. pylori Akt Akt H_pylori_node->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation NFkB NF-κB pAkt->NFkB Activation COX2 COX-2 Expression (Pro-inflammatory) NFkB->COX2 Upregulation Revaprazan_node Revaprazan Revaprazan_node->pAkt Inhibits

Caption: Revaprazan's anti-inflammatory signaling pathway.

References

Addressing low oral bioavailability of Revaprazan hydrochloride in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the low oral bioavailability of Revaprazan hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

This compound's low oral bioavailability is primarily attributed to its poor water solubility.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate in the gastrointestinal fluids.[3] Additionally, some studies suggest a potential first-pass effect may also contribute to its low bioavailability.[2]

Q2: What formulation strategies have been explored to enhance the oral bioavailability of this compound?

Several advanced formulation strategies have been successfully employed to improve the oral bioavailability of this compound. These include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and improved absorption.[1]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances the solubility and permeability of the drug.[4][5][6]

  • Solid Dispersions: Dispersing Revaprazan in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate. Surface-modified solid dispersions (SMSD) have shown significant improvements in solubility and bioavailability.[7][8]

  • Solid Supersaturable Micelles (SSuM): This approach utilizes surfactants to form micelles that encapsulate the drug, while a supersaturating agent prevents drug precipitation, thereby maintaining a high concentration gradient for absorption.[3][9]

Troubleshooting Guide

Problem: Inconsistent or low in vivo bioavailability despite successful in vitro dissolution enhancement.

Possible Cause & Solution:

  • Precipitation in the GI tract: The formulation may not be adequately preventing the drug from precipitating in the physiological environment of the gastrointestinal tract.

    • Troubleshooting: Consider incorporating precipitation inhibitors or supersaturating agents like HPMC or Poloxamer 407 into your formulation.[3]

  • Limited Permeability: While dissolution may be improved, the inherent permeability of Revaprazan across the intestinal epithelium might still be a limiting factor.

    • Troubleshooting: Formulation strategies like SNEDDS can enhance permeability. Studies have shown that SNEDDS can facilitate lymphatic transport, bypassing the portal circulation and first-pass metabolism.[4][5]

  • Excipient Interactions: The chosen excipients may have an unintended negative impact on absorption.

    • Troubleshooting: Review the Biopharmaceutical Classification System of Excipients (BCSE) to ensure the selected excipients are not hindering absorption.[10] For instance, some excipients can affect gastrointestinal transit time or interact with efflux pumps.[10]

Quantitative Data Summary

The following tables summarize the pharmacokinetic data from various studies aimed at improving Revaprazan's oral bioavailability.

Table 1: Pharmacokinetic Parameters of Revaprazan Nanosuspension vs. Coarse Suspension in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Coarse Suspension28.7 ± 8.53.3 ± 1.0165.4 ± 49.3100
Nanosuspension98.6 ± 25.11.2 ± 0.5458.2 ± 112.7277

Data extracted from a study on this compound nanosuspensions.[1]

Table 2: Pharmacokinetic Parameters of Revaprazan SNEDDS vs. Raw Powder in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0-∞ (μg·h/mL)Relative Bioavailability (%)
Raw Revaprazan1.2 ± 0.34.0 ± 1.46.7 ± 2.1100
SNEDDS5.8 ± 1.12.5 ± 0.734.2 ± 5.9510

Data from a study on a self-nanoemulsifying drug delivery system of Revaprazan.[4]

Table 3: Pharmacokinetic Parameters of Revaprazan Solid Dispersion vs. Raw Powder in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0-12h (μg·h/mL)Relative Bioavailability (%)
Revaprazan Powder1.1 ± 0.23.5 ± 0.75.9 ± 1.3100
Solid Dispersion4.9 ± 0.81.8 ± 0.531.3 ± 4.7530

Data derived from a study on Revaprazan-loaded surface-modified solid dispersion.[7]

Table 4: Pharmacokinetic Parameters of Revaprazan SSuM vs. Raw Powder and Commercial Product in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0-t (μg·h/mL)Relative Bioavailability (%)
Raw Revaprazan1.1 ± 0.24.0 ± 1.46.1 ± 1.8100
Revanex® (Commercial)1.9 ± 0.43.0 ± 0.810.6 ± 2.5174
SSuM4.7 ± 0.92.0 ± 0.529.2 ± 5.1478

Data from a study on a solid supersaturable micelle formulation of Revaprazan.[3][9]

Experimental Protocols & Visualizations

Nanosuspension Formulation

Methodology: High-Pressure Homogenization

  • Preparation of Coarse Suspension: Disperse raw this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188).

  • High-Speed Homogenization: Subject the coarse suspension to high-speed shearing using a homogenizer (e.g., at 10,000 rpm for 5 minutes) to achieve a preliminary size reduction.

  • High-Pressure Homogenization: Pass the resulting suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a set pressure (e.g., 1000-1500 bar).

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).

  • Lyophilization (Optional): For a solid dosage form, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., mannitol) to obtain a powder.

G cluster_prep Preparation cluster_homogenization Homogenization cluster_output Output & Characterization raw_drug Raw Revaprazan HCl coarse_susp Coarse Suspension raw_drug->coarse_susp stabilizer_sol Stabilizer Solution stabilizer_sol->coarse_susp high_speed High-Speed Homogenization coarse_susp->high_speed Preliminary Size Reduction high_pressure High-Pressure Homogenization high_speed->high_pressure Further Size Reduction nanosuspension Revaprazan Nanosuspension high_pressure->nanosuspension characterization Particle Size, PDI, Zeta Potential nanosuspension->characterization

Workflow for Nanosuspension Preparation
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation

Methodology:

  • Excipient Screening: Determine the solubility of Revaprazan in various oils, surfactants, and co-surfactants to identify suitable components.

  • Formulation Development: Prepare different ratios of the selected oil (e.g., Capmul MCM), surfactant (e.g., Tween 80), and co-surfactant (e.g., Brij L4).

  • Drug Loading: Dissolve this compound in the excipient mixture with gentle heating and stirring until a clear solution is obtained.

  • Self-Emulsification Assessment: Add a small volume of the formulation to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.

  • Characterization: Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion. Evaluate the dissolution profile in vitro.

G cluster_absorption Absorption Pathway lumen GI Lumen enterocyte Enterocyte lumen->enterocyte Absorption lymphatics Lymphatic System enterocyte->lymphatics Chylomicron-mediated (SNEDDS Pathway) portal_vein Portal Vein enterocyte->portal_vein Direct Absorption (Conventional Pathway) systemic_circ Systemic Circulation lymphatics->systemic_circ Bypasses Liver liver Liver portal_vein->liver First-Pass Metabolism liver->systemic_circ

Proposed SNEDDS Absorption Pathway
Solid Dispersion Formulation

Methodology: Spray Drying

  • Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., HPMC) and a surfactant (e.g., Cremophor A25) in a suitable solvent system (e.g., distilled water).[7]

  • Spray Drying: Atomize the solution into a hot air stream within a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the carrier matrix.

  • Powder Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Analyze the solid-state properties of the powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Evaluate the dissolution profile.

G cluster_process Spray Drying Process cluster_analysis Analysis solution Drug + Carrier in Solvent atomization Atomization solution->atomization drying_chamber Drying Chamber (Hot Air) atomization->drying_chamber solid_dispersion Solid Dispersion Powder drying_chamber->solid_dispersion Solvent Evaporation characterization DSC, XRPD, Dissolution solid_dispersion->characterization

Workflow for Solid Dispersion Preparation

References

Technical Support Center: Refinement of Revaprazan Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Revaprazan hydrochloride for higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently cited method for the purification of crude this compound is recrystallization.[1] This technique is effective in removing process-related impurities and can be optimized to yield different polymorphic forms of the final product.

Q2: What solvents are recommended for the recrystallization of this compound?

A2: Ethanol and aqueous solutions of ethanol are commonly used for the recrystallization of this compound.[1] The choice of solvent system, particularly the proportion of water to ethanol, can influence the crystalline form and purity of the final product. Other solvents mentioned in the literature for the final purification steps include acetone and dichloromethane for washing and extraction prior to crystallization.[2][3]

Q3: What are the known impurities in this compound synthesis?

A3: Several process-related impurities have been identified. These include starting materials, by-products, and degradation products. Some of the specifically mentioned impurities are:

  • Revaprazan Impurity A : N2-(4-fluorophenyl)-N4,N4,5,6-tetramethylpyrimidine-2,4-diamine[4]

  • Revaprazan Impurity 1 : 2-(2-chloro-5,6-dimethylpyrimidin-4-yl)-1-methyl-1,2,3,4-tetrahydroisoquinoline

  • Other numbered impurities (2, 3, and 4) and N-Nitroso Revaprazan have also been noted.

Q4: What analytical techniques are used to determine the purity of this compound?

A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard analytical method for assessing the purity of this compound and quantifying its impurities.[5][6] These methods are typically validated according to ICH guidelines to ensure accuracy, precision, and linearity.[5]

Q5: Can different polymorphic forms of this compound be obtained?

A5: Yes, studies have shown that different crystalline forms (polymorphs) of this compound can be obtained by altering the recrystallization conditions, such as the solvent composition.[1] The stability of these different forms has also been investigated.[1]

Troubleshooting Guides

Issue 1: Low Purity After Initial Crystallization
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction or presence of unreacted starting materials. Wash the crude product with a suitable solvent in which the impurities are soluble but the product is not, prior to recrystallization.Removal of starting materials and enhanced purity of the material to be crystallized.
Co-precipitation of impurities. Optimize the recrystallization solvent system. Experiment with different ratios of ethanol to water. A higher proportion of a solvent in which the impurity is more soluble may prevent co-precipitation.Improved selective crystallization of this compound, leaving impurities in the mother liquor.
Perform a second recrystallization (re-crystallization) of the obtained solid.Further reduction of impurity levels to meet the desired specifications.
Occlusion of impurities within the crystal lattice. Slow down the cooling rate during crystallization. A slower cooling process allows for more orderly crystal growth and can exclude impurities more effectively.Formation of more perfect crystals with higher purity.
Issue 2: Oiling Out During Recrystallization
Potential Cause Troubleshooting Step Expected Outcome
The boiling point of the solvent is higher than the melting point of the solute. Select a solvent with a lower boiling point.The compound will remain a solid during the dissolution process, preventing oiling out.
Supersaturation is too high. Add a small amount of additional hot solvent to the oiled-out mixture until the oil dissolves completely.A clear solution is obtained, from which crystallization can proceed upon cooling.
Cooling rate is too fast. Allow the solution to cool more slowly. Consider using a Dewar flask or insulating the crystallization vessel.Gradual crystal formation instead of rapid precipitation as an oil.
Issue 3: Poor Yield After Recrystallization
Potential Cause Troubleshooting Step Expected Outcome
The product is too soluble in the chosen solvent system at low temperatures. Adjust the solvent system to decrease the solubility of the product at colder temperatures. For an ethanol/water system, increasing the proportion of water (the anti-solvent) can help.Increased precipitation of the product upon cooling, leading to a higher recovery.
The volume of solvent used is too large. Use the minimum amount of hot solvent required to fully dissolve the crude product.A more saturated solution upon cooling, which will result in a higher yield of crystals.
Premature crystallization during hot filtration. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.Prevents the product from crystallizing on the filter paper and in the funnel stem.
Loss of product during washing. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.Minimizes the dissolution of the purified crystals during the washing step.

Data Presentation

Table 1: Summary of Common this compound Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Revaprazan Impurity AC14H17FN4260.32By-product
Revaprazan Impurity 1C16H18ClN3287.79Intermediate
N-Nitroso RevaprazanC22H22FN5O391.45Degradation/By-product

Experimental Protocols

Protocol 1: High-Purity Recrystallization of this compound
  • Dissolution: In a suitable reaction vessel, suspend the crude this compound in an 80:20 (v/v) mixture of ethanol and deionized water. Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Decolorization: To the hot solution, add activated carbon (0.5-1% w/w of the crude product) and continue to reflux for 15-20 minutes to remove colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For enhanced crystal formation, further cool the solution in an ice-water bath for 1-2 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of ice-cold 80:20 ethanol/water, followed by a wash with cold ethanol.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: RP-HPLC Method for Purity Analysis
  • Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of Methanol and 0.02M Phosphate Buffer (pH 3.8) in a ratio of 70:30 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 245 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10 ppm).

Mandatory Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_product Crude Revaprazan HCl dissolve Heat to Reflux crude_product->dissolve solvent Ethanol/Water (80:20) solvent->dissolve decolorize Decolorize & Reflux dissolve->decolorize Solution activated_carbon Activated Carbon activated_carbon->decolorize hot_filtration Hot Filtration decolorize->hot_filtration Decolorized Solution cool Slow Cooling hot_filtration->cool Filtrate filter_wash Filter & Wash cool->filter_wash Crystal Slurry dry Vacuum Dry filter_wash->dry Wet Cake pure_product High-Purity Revaprazan HCl dry->pure_product troubleshooting_logic start Low Purity after Crystallization check_impurities Analyze impurity profile by HPLC start->check_impurities unreacted_sm High levels of starting materials? check_impurities->unreacted_sm known_byproduct Presence of known by-products? check_impurities->known_byproduct unreacted_sm->known_byproduct No pre_wash Implement pre-crystallization wash unreacted_sm->pre_wash Yes adjust_solvent Adjust recrystallization solvent ratio known_byproduct->adjust_solvent Yes slow_cooling Decrease cooling rate known_byproduct->slow_cooling Co-crystallizing? recrystallize Perform a second recrystallization pre_wash->recrystallize adjust_solvent->recrystallize slow_cooling->recrystallize end_pass Purity Meets Specification recrystallize->end_pass

References

Long-term safety concerns with Revaprazan hydrochloride use

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The long-term safety profile of Revaprazan hydrochloride is still under evaluation, and the information provided herein is based on available preclinical and clinical data for Revaprazan and related compounds in the potassium-competitive acid blocker (P-CAB) class. It is not a substitute for professional medical advice.

Frequently Asked Questions (FAQs)

Q1: What are the known long-term safety concerns associated with this compound use in preclinical and clinical studies?

Direct long-term safety data from extensive clinical trials or post-marketing surveillance for this compound is limited. Short-term studies (up to 8 weeks) have shown that Revaprazan is generally well-tolerated, with a safety profile comparable to proton pump inhibitors (PPIs) like omeprazole.[1]

However, as a member of the potassium-competitive acid blocker (P-CAB) class, and by virtue of its potent and sustained acid suppression, potential long-term safety concerns analogous to those observed with chronic PPI use should be considered. These include:

  • Hypergastrinemia: Prolonged acid suppression can lead to elevated serum gastrin levels. While often asymptomatic, sustained hypergastrinemia has been a topic of investigation regarding its potential trophic effects on gastrointestinal mucosa. In a 7-day study, serum gastrin levels were significantly higher in the 200 mg/day revaprazan group compared to 100 and 150 mg/day groups.[2]

  • Nutrient Malabsorption: Chronic hypochlorhydria can interfere with the absorption of essential micronutrients. Long-term use of acid-suppressing drugs has been associated with deficiencies in:

    • Vitamin B12: Gastric acid is crucial for releasing vitamin B12 from food.

    • Magnesium: The mechanism is not fully understood but can lead to hypomagnesemia.

    • Iron: Acidic environment aids in iron absorption.

  • Increased Risk of Infections: Reduced gastric acidity may allow for the survival and proliferation of ingested pathogens, potentially increasing the risk of:

    • Enteric infections: such as Clostridioides difficile.

    • Pneumonia: particularly in the initial phase of therapy.[3]

  • Changes in Gut Microbiota: The alteration of gastric pH can impact the composition and diversity of the gut microbiome.

  • Bone Fractures: Some observational studies on long-term PPI use have suggested a modest increase in the risk of osteoporosis-related fractures.[3] A real-world cross-sectional study in Korea found a significant association between P-CAB use and osteoporosis.[4]

It is crucial to note that while these are potential risks associated with the class of acid-suppressing drugs, the specific long-term risk profile of this compound requires further investigation through dedicated long-term clinical trials and post-marketing surveillance.

Q2: How does the short-term adverse event profile of Revaprazan compare to other P-CABs and PPIs?

Short-term clinical trials have demonstrated that Revaprazan has a good safety profile, comparable to other P-CABs and PPIs.

Adverse Event Profile Comparison (Short-Term Use)This compoundTegoprazan (P-CAB)Omeprazole/Lansoprazole (PPIs)
Common Adverse Events Well-tolerated in studies up to 8 weeks.[1]Well-tolerated in 7-day study.[5]Headache, nausea, diarrhea, abdominal pain, fatigue, and dizziness.[3]
Serum Gastrin Levels Dose-dependent increase; significantly higher at 200 mg/day after 7 days.[2]Not clinically significant changes in a 7-day study.[5]Mild to moderate hypergastrinemia with long-term use.
Liver Enzyme Elevation Well-tolerated with no significant changes in AST/ALT in a 7-day study.[5]Well-tolerated with slight increases in serum miR-122 (a sensitive marker of liver injury) in a 7-day study, but AST/ALT levels were not clinically significant.[5]Infrequent reports of liver enzyme abnormalities.

Q3: Are there any data on the carcinogenicity of Revaprazan or other P-CABs?

Currently, there is no publicly available data from long-term carcinogenicity studies specifically for this compound.

However, a carcinogenicity assessment of another P-CAB, Tegoprazan , has been conducted in rats and mice. In this study, evidence of carcinogenic potential was identified only in rats and was limited to benign and/or malignant neuroendocrine cell tumors at exposures greater than 7-fold the recommended human dose.[6] This is a known effect of profound and prolonged acid suppression in rodents and its relevance to human risk at therapeutic doses is a subject of ongoing evaluation for this class of drugs.

Troubleshooting Guides for Experimental Use

Issue 1: Unexpected In Vitro Cytotoxicity at High Concentrations

  • Observation: Significant cytotoxicity is observed in cell-based assays (e.g., AGS cells) at high concentrations of Revaprazan.

  • Troubleshooting Steps:

    • Concentration Optimization: Revaprazan has been shown to rescue H. pylori-induced cytotoxicity at concentrations below 10 µM, while higher concentrations may exhibit off-target effects.[7] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

    • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Revaprazan is consistent across all experimental groups and is at a non-toxic level.

    • Assay Validation: Verify that the cytotoxicity assay being used (e.g., MTT, LDH) is not being interfered with by Revaprazan itself.

Issue 2: Variability in In Vivo Efficacy Studies

  • Observation: Inconsistent results in animal models of acid-related disorders.

  • Troubleshooting Steps:

    • Pharmacokinetics/Pharmacodynamics (PK/PD) Assessment: Revaprazan is rapidly absorbed and eliminated.[2] The timing of drug administration relative to the induction of the disease model and the endpoint measurement is critical. Consider conducting pilot PK/PD studies in your animal model to establish the optimal dosing regimen and timing.

    • Animal Model Selection: The choice of animal model can significantly impact the outcome. Ensure the selected model is appropriate for studying the specific mechanism of action of Revaprazan and the pathophysiology of the disease of interest.

    • Dietary and Environmental Factors: The diet and gut microbiome of the animals can influence gastric pH and drug metabolism. Standardize these conditions across all experimental groups.

Experimental Protocols

Protocol 1: Assessment of Gastric Acid Suppression in Healthy Volunteers

  • Objective: To evaluate the pharmacodynamic effect of Revaprazan on intragastric pH.

  • Methodology (based on a study by Kim et al.): [2]

    • Study Design: A double-blind, three-way cross-over study.

    • Subjects: Healthy male volunteers.

    • Treatment: Randomization to receive oral Revaprazan (e.g., 100, 150, or 200 mg) daily for 7 days.

    • pH Monitoring: 24-hour intragastric pH is recorded at baseline and on day 1 and day 7 of each administration period using a pH monitoring system.

    • Blood Sampling: Serial blood samples are collected to determine the pharmacokinetic profile of Revaprazan and to measure serum gastrin concentrations.

    • Endpoints:

      • Median intragastric pH over 24 hours.

      • Mean percentage of time that intragastric pH is > 4.

      • Serum gastrin levels.

      • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

experimental_workflow Experimental Workflow for Assessing Gastric Acid Suppression cluster_screening Screening & Baseline cluster_treatment Treatment Phase (7 days) cluster_monitoring Monitoring & Analysis screening Subject Screening baseline Baseline 24h pH Monitoring & Blood Draw screening->baseline randomization Randomization baseline->randomization dose1 Revaprazan 100mg dose2 Revaprazan 150mg dose3 Revaprazan 200mg day1 Day 1: 24h pH Monitoring & PK/Gastrin Sampling randomization->day1 day7 Day 7: 24h pH Monitoring & PK/Gastrin Sampling day1->day7 analysis Data Analysis day7->analysis

Caption: Workflow for a clinical study assessing Revaprazan's effect on gastric acid.

signaling_pathway Proposed Anti-inflammatory Signaling Pathway of Revaprazan hp H. pylori Infection akt Akt Phosphorylation hp->akt ikb IκB-α Degradation hp->ikb nfkb NF-κB Activation akt->nfkb ikb->nfkb cox2 COX-2 Expression nfkb->cox2 revaprazan Revaprazan revaprazan->akt Inhibits revaprazan->ikb Inhibits

Caption: Revaprazan's potential anti-inflammatory mechanism via Akt and NF-κB signaling.

References

Impact of H. pylori status on Revaprazan hydrochloride efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Helicobacter pylori (H. pylori) status on the efficacy of Revaprazan hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in the gastric acid secretion pathway.[1][2][3] This mechanism leads to a rapid and potent suppression of gastric acid.[2][3]

Q2: Does Revaprazan have effects beyond acid suppression that could be relevant in the context of H. pylori infection?

A2: Yes. In-vitro studies have shown that Revaprazan possesses anti-inflammatory properties that are particularly relevant to H. pylori infection. It has been demonstrated to attenuate H. pylori-induced expression of cyclooxygenase-2 (COX-2), a key inflammatory mediator, in gastric epithelial cells.[4][5][6] This effect is achieved by inhibiting the Akt and NF-κB signaling pathways, which are activated by the bacterium.[1][6][7][8]

Q3: Is there clinical evidence that H. pylori status affects the efficacy of Revaprazan for treating gastritis or peptic ulcers?

A3: Currently, there is a lack of direct clinical trial data that explicitly compares the efficacy of Revaprazan for gastritis or ulcer healing in H. pylori-positive versus H. pylori-negative patient groups. A phase III clinical trial on Revaprazan for gastric ulcers demonstrated an overall cumulative healing rate of 93.0% after 8 weeks, but these results were not stratified by H. pylori status.[9]

However, clinical research on other P-CABs, such as Fexuprazan, suggests that H. pylori status can be an important factor. In a study on patients with gastritis, Fexuprazan showed different erosion improvement rates depending on the presence of H. pylori.[10][11] This indicates that the dual action of acid suppression and modulation of H. pylori-induced inflammation may influence clinical outcomes.

Q4: We are observing variable efficacy of Revaprazan in our pre-clinical models. Could H. pylori be a contributing factor?

A4: This is a plausible hypothesis. Given Revaprazan's demonstrated anti-inflammatory effects against H. pylori in vitro, its overall efficacy in a biological system could be influenced by the inflammatory state of the gastric mucosa. In an H. pylori-positive environment, Revaprazan may provide a therapeutic benefit through both acid suppression and reduction of inflammation. In an H. pylori-negative model (e.g., NSAID-induced gastritis), the primary mechanism of action would be acid suppression. Therefore, the underlying cause of gastritis or ulceration in your model is a critical determinant of the therapeutic pathways being engaged by Revaprazan.

Q5: How can we design an experiment to investigate the differential efficacy of Revaprazan based on H. pylori status?

A5: A well-designed experiment could involve the following:

  • Cell-Based Assay: Utilize a gastric epithelial cell line (e.g., AGS cells). Create two experimental arms: one with H. pylori infection and one without. Within each arm, have subsets of cells treated with Revaprazan at various concentrations and a vehicle control. Key endpoints to measure would be markers of inflammation (e.g., COX-2 expression, PGE2 levels) and cell viability or wound healing.

  • Animal Model: Use an established animal model for gastritis or peptic ulcer. Have four experimental groups:

    • H. pylori-negative + Vehicle

    • H. pylori-negative + Revaprazan

    • H. pylori-positive + Vehicle

    • H. pylori-positive + Revaprazan After the treatment period, assess outcomes such as ulcer size, histological signs of inflammation, and tissue levels of inflammatory markers.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent results in H. pylori co-culture experiments. Variability in H. pylori viability or virulence. Multiplicity of Infection (MOI) not optimized.Ensure consistent growth phase and viability of H. pylori before infection. Perform a titration experiment to determine the optimal MOI for your specific cell line and experimental endpoint.
Lower than expected anti-inflammatory effect of Revaprazan in vitro. Suboptimal drug concentration or treatment timing. Cell line may have low expression of H+/K+ ATPase.Perform a dose-response curve to identify the EC50 for Revaprazan in your system. Consider pre-incubating cells with Revaprazan before introducing H. pylori, as this has been effective in published protocols.[1][6]
Difficulty replicating published signaling pathway results (e.g., Akt, NF-κB inhibition). Timing of sample collection is critical for signaling studies. Antibody quality or specificity issues.Create a time-course experiment to capture the peak activation of the signaling pathway post-H. pylori infection. Ensure all antibodies are validated for the intended application (e.g., Western blot) and species.
Animal model shows high mortality in H. pylori group. Overly aggressive H. pylori strain or high bacterial load. Animal strain may be particularly susceptible.Consider using a less virulent strain of H. pylori or reducing the inoculation dose. Ensure the animal model is appropriate and has been previously characterized for H. pylori infection studies.

Quantitative Data Summary

Table 1: Clinical Efficacy of Revaprazan in Gastric Ulcer Healing (Mixed Population)

This table summarizes data from a study where the H. pylori status of patients was not reported as a stratification factor for the outcomes.

Treatment GroupDurationPrimary EndpointCumulative Healing Ratep-value (vs. Omeprazole)
Revaprazan 200 mg 8 WeeksEndoscopic Healing93.0%0.3038
Omeprazole 20 mg 8 WeeksEndoscopic Healing89.6%-
Data from a Phase III clinical trial on patients with gastric ulcers.[9]
Table 2: Illustrative Clinical Efficacy of a P-CAB (Fexuprazan) in Gastritis by H. pylori Status

This table presents data for Fexuprazan, another P-CAB, and is intended to illustrate the potential impact of H. pylori status on this class of drugs. This is not direct data for Revaprazan.

Patient GroupTreatment (2 Weeks)EndpointImprovement Ratep-value (vs. Placebo)
H. pylori-Negative Fexuprazan 20 mg q.d.Erosion Improvement57.9%0.045
Fexuprazan 10 mg b.i.d.Erosion Improvement61.3%0.014
PlaceboErosion Improvement41.3%-
H. pylori-Positive Fexuprazan 10 mg b.i.d.Erosion Improvement81.8%0.007
PlaceboErosion Improvement40.0%-
Data from a study on patients with acute or chronic gastritis.[11]

Experimental Protocols

In-vitro Assessment of Revaprazan's Anti-Inflammatory Effect on H. pylori-Infected Gastric Cells

This protocol is synthesized from methodologies described in studies investigating Revaprazan's effect on H. pylori-induced inflammation.[1][3][6]

  • Cell Culture:

    • Culture human gastric adenocarcinoma AGS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • H. pylori Culture:

    • Culture H. pylori (e.g., ATCC 43504) on chocolate agar plates under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

    • Harvest bacteria and suspend in antibiotic-free cell culture medium.

  • Experimental Procedure:

    • Seed AGS cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the AGS cells with this compound (e.g., at concentrations of 5 µM and 20 µM) or vehicle (DMSO) for 2 hours.

    • Infect the pre-treated cells with H. pylori at a multiplicity of infection (MOI) of 100.

    • Incubate the co-culture for a predetermined time (e.g., 24 hours for protein expression analysis).

  • Endpoint Analysis:

    • Western Blotting: Lyse the cells and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against COX-2, p-Akt, Akt, IκB-α, and a loading control (e.g., β-actin).

    • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of Prostaglandin E2 using an ELISA kit according to the manufacturer's instructions.

    • NF-κB Activity Assay: Prepare nuclear extracts from the cells and perform an Electrophoretic Mobility Shift Assay (EMSA) using a radiolabeled NF-κB consensus oligonucleotide probe.

Visualizations

H_pylori_Signaling_Pathway H_pylori H. pylori PI3K PI3K H_pylori->PI3K activates NFkB NF-κB Activation H_pylori->NFkB activates via IκB-α degradation Revaprazan Revaprazan pAkt Akt Activation Revaprazan->pAkt inhibits IkappaB IκB-α Degradation Revaprazan->IkappaB inhibits PI3K->pAkt Akt Akt Inactivation pAkt->NFkB promotes COX2 COX-2 Expression NFkB->COX2 induces Inflammation Gastric Inflammation COX2->Inflammation

Caption: H. pylori-induced inflammatory signaling pathway and Revaprazan's points of inhibition.

Experimental_Workflow start Start: Culture AGS Cells pretreat Pre-treat with Revaprazan (2 hours) start->pretreat infect Infect with H. pylori (MOI=100) pretreat->infect incubate Incubate (24 hours) infect->incubate harvest Harvest Cells & Supernatant incubate->harvest analysis Endpoint Analysis harvest->analysis western Western Blot (COX-2, p-Akt) analysis->western elisa ELISA (PGE2) analysis->elisa

Caption: Workflow for in-vitro analysis of Revaprazan's efficacy against H. pylori.

References

Validation & Comparative

Revaprazan hydrochloride superiority, inferiority, or non-inferiority trials

Author: BenchChem Technical Support Team. Date: November 2025

Revaprazan, a potassium-competitive acid blocker (P-CAB), represents a distinct class of acid suppressants compared to traditional proton pump inhibitors (PPIs). This guide provides a comprehensive comparison of revaprazan hydrochloride with other acid-suppressing agents, focusing on data from superiority, inferiority, and non-inferiority trials. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of its clinical performance.

Mechanism of Action

This compound competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, revaprazan's action is independent of the parietal cell's secretory state, leading to a more rapid onset of action.[1]

Beyond its primary role in acid suppression, revaprazan has demonstrated anti-inflammatory properties. In studies involving Helicobacter pylori-infected gastric epithelial cells, revaprazan was shown to inhibit the phosphorylation of Akt, a key component in inflammatory signaling pathways. This action leads to the attenuation of cyclooxygenase-2 (COX-2) expression, a mediator of inflammation.[2]

cluster_0 Gastric Parietal Cell HKATPase H+/K+-ATPase (Proton Pump) H_ion H+ HKATPase->H_ion Pumps Gastric_Lumen Gastric Lumen (Acid Secretion) H_ion->Gastric_Lumen K_ion K+ K_ion->HKATPase Binds Revaprazan Revaprazan Revaprazan->HKATPase Reversibly Inhibits (K+ Competitive) cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms (8 weeks) cluster_3 Endpoint Assessment P 292 Patients with Active Gastric Ulcer R Randomization (1:1) P->R Rev Revaprazan 200 mg once daily R->Rev Ome Omeprazole 20 mg once daily R->Ome E Endoscopic Evaluation of Ulcer Healing Rev->E Ome->E cluster_0 Inflammatory Cascade HP H. pylori Infection Akt Akt HP->Akt Activates IkBa IκB-α Akt->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits COX2 COX-2 Expression (Inflammation) NFkB->COX2 Induces Revaprazan Revaprazan Revaprazan->Akt Inhibits Phosphorylation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revaprazan Hydrochloride
Reactant of Route 2
Reactant of Route 2
Revaprazan Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.